molecular formula C8H6BrNO2 B128175 6-Bromo-2H-1,4-benzoxazin-3(4H)-one CAS No. 24036-52-0

6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B128175
CAS No.: 24036-52-0
M. Wt: 228.04 g/mol
InChI Key: UQCFMEFQBSYDHY-UHFFFAOYSA-N
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Description

6-Bromo-2H-1,4-benzoxazin-3(4H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCFMEFQBSYDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584777
Record name 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24036-52-0
Record name 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Record name 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzoxazinone core structure is a recognized pharmacophore, and the presence of a bromine substituent enhances its utility as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its current and potential applications in pharmaceutical research, supported by experimental methodologies.

This compound serves as a crucial building block in the synthesis of more complex molecules, including small molecule renin inhibitors for the potential treatment of hypertension.[1] Furthermore, the broader class of benzoxazinones has demonstrated promising antimicrobial and anti-inflammatory properties, suggesting a wider therapeutic potential for derivatives of this core structure.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 24036-52-0[1]
Molecular Formula C₈H₆BrNO₂[1][5]
Molecular Weight 228.04 g/mol [1][5]
Appearance White to pale cream solid/powder[6]
Melting Point 220-225 °C[1]
IUPAC Name This compound[6]
SMILES Brc1ccc2OCC(=O)Nc2c1[1]
InChI Key UQCFMEFQBSYDHY-UHFFFAOYSA-N[1]
Purity Typically ≥95%[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-5-bromophenol. The first step involves the N-acylation of the starting material with chloroacetyl chloride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide. The subsequent step is an intramolecular Williamson ether synthesis (cyclization) to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide

  • In a well-ventilated fume hood, dissolve 2-amino-5-bromophenol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude or purified N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Stir the reaction for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield this compound.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product 2-amino-5-bromophenol 2-amino-5-bromophenol Reaction1 Reaction in DCM or THF at 0°C to RT 2-amino-5-bromophenol->Reaction1 Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction1 Intermediate_Product N-(4-bromo-2-hydroxyphenyl) -2-chloroacetamide Reaction1->Intermediate_Product Reaction2 Reaction with K₂CO₃ in DMF at 50-80°C Intermediate_Product->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

  • Renin Inhibitors: This compound is a key intermediate in the synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones, which have been designed and evaluated as potent and orally bioavailable small molecule inhibitors of renin.[1][7] Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), and its inhibition is a therapeutic strategy for managing hypertension.

  • Antimicrobial and Anti-inflammatory Agents: The benzoxazinone nucleus is present in various compounds exhibiting antimicrobial and anti-inflammatory activities.[2][4] While specific data for the title compound is limited, derivatives of 6-bromo-quinazolin-4-ones, which can be synthesized from related benzoxazinones, have shown significant antibacterial and antifungal activity.[2] Additionally, the broader class of benzoxazine derivatives has been investigated for its anti-inflammatory potential.[8]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities associated with this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism in medium without the compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Renin Inhibition Assay
  • Reagents: Human recombinant renin, a suitable fluorogenic renin substrate, and an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound (this compound or its derivatives) at various concentrations, and the fluorogenic substrate.

    • Initiate the reaction by adding human recombinant renin to each well.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

    • Include controls with no inhibitor and no enzyme.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
  • Animals: Use healthy adult Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound (orally or intraperitoneally) to the test group of animals. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

    • After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test group indicates anti-inflammatory activity.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of benzoxazinone derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). The following diagram illustrates a simplified potential mechanism.

AntiInflammatoryPathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Pro-inflammatory) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Benzoxazinone This compound (or its derivatives) Benzoxazinone->COX_Enzymes Inhibits

Caption: Potential anti-inflammatory mechanism of benzoxazinone derivatives.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives highlight its potential for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and applications of this and related benzoxazinone compounds in drug discovery and development. Further investigation into the specific biological activities of the title compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the most common synthetic route, experimental protocols, and relevant physicochemical data.

Introduction

This compound is a heterocyclic building block utilized in the development of various pharmacologically active molecules. Its structure is a key component in the design of compounds for diverse therapeutic targets. This guide outlines a reliable two-step synthesis process, commencing with the reduction of 5-bromo-2-nitrophenol to the key intermediate, 2-amino-5-bromophenol, followed by a cyclization reaction with chloroacetyl chloride to yield the final product.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process as illustrated in the workflow below. The initial step involves the reduction of a nitro group to an amine, followed by an intramolecular cyclization to form the benzoxazinone ring.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization Start 5-Bromo-2-nitrophenol Reagent1 Sodium Dithionite (Na2S2O4) or Sodium Bisulfite (NaHSO3) Start->Reagent1 Reduction Intermediate 2-Amino-5-bromophenol Reagent1->Intermediate Solvent1 Aqueous NaOH Reagent2 Chloroacetyl Chloride Intermediate->Reagent2 N-Acylation & Cyclization Product This compound Reagent2->Product Base Potassium Carbonate (K2CO3) Solvent2 Anhydrous DMF logical_flow cluster_input Starting Materials cluster_process Key Transformations cluster_output Products A 5-Bromo-2-nitrophenol C Nitro Group Reduction (NO2 -> NH2) A->C B Chloroacetyl Chloride D N-Acylation B->D F 2-Amino-5-bromophenol (Intermediate) C->F E Intramolecular Williamson Ether Synthesis (Cyclization) D->E G This compound (Final Product) E->G F->D

Structure Elucidation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class, a scaffold of significant interest in medicinal chemistry and materials science. The precise determination of its molecular structure is fundamental for understanding its chemical reactivity, biological activity, and potential applications. This technical guide outlines the methodologies and data interpretation involved in the structure elucidation of this compound.

While comprehensive, publicly available experimental spectroscopic data for this compound is limited, this guide presents the known physical characteristics and provides a standardized workflow for its structural confirmation, which can be applied when experimental data is acquired.

Molecular Identity and Physical Properties

A crucial first step in structure elucidation is the confirmation of the compound's basic physical and chemical properties. For this compound, the following data has been compiled from various chemical suppliers.[1][2]

PropertyValueReference
Molecular Formula C₈H₆BrNO₂[1][2]
Molecular Weight 228.04 g/mol [1]
CAS Number 24036-52-0[1][2]
Appearance White to pale cream solid/powder[2]
Melting Point 220-225 °C

Proposed Structure and Elucidation Workflow

The hypothesized structure of this compound is presented below. The subsequent sections will detail the analytical techniques required to confirm this structure.

G Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation A Compound Synthesis/ Isolation B Purification (e.g., Recrystallization, Chromatography) A->B C Physical Characterization (m.p., appearance) B->C D Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern B->D E Infrared (IR) Spectroscopy - Functional Groups B->E F Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) B->F I Final Structure Confirmation D->I E->I G 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity F->G G->I H X-ray Crystallography (If single crystal available) - 3D Structure H->I

References

physical and chemical characteristics of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. It includes a summary of its properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance as a renin inhibitor.

Core Physical and Chemical Characteristics

This compound is a halogenated heterocyclic compound. Its bromine substituent enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The benzoxazine structure contributes to its stability and reactivity.[1]

PropertyValueReferences
Molecular Formula C₈H₆BrNO₂[2][3][4]
Molecular Weight 228.04 g/mol [2][3][4]
CAS Number 24036-52-0[2][3][4][5][6]
Appearance White to pale cream or off-white to tan solid/powder[2]
Melting Point 219-228 °C[2]
Boiling Point (Predicted) 376.8 ± 42.0 °C
Solubility Soluble in DMSO and Methanol
Purity Available in various purities including 95%, 97%, ≥94.0%, ≥98.0%, and ≥99%[2][3][4]
Storage Room temperature, sealed in a dry place. Some suppliers recommend 0-8°C.[4]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

synthesis reactant1 2-Amino-4-bromophenol intermediate N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide reactant1->intermediate + Chloroacetyl chloride Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water) reactant2 Chloroacetyl chloride product This compound intermediate->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

A plausible synthetic route for this compound.

Methodology:

  • Acylation: To a stirred solution of 2-amino-4-bromophenol in a suitable solvent system (e.g., acetone/water), a base such as sodium bicarbonate is added. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide, is isolated and dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is heated. The reaction progress is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Purification Protocol

A general method for the purification of substituted benzoxazoles, which can be adapted for this compound, involves recrystallization and treatment with a clarifying agent.[7]

Methodology:

  • Recrystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent mixture, such as acetone and acetonitrile.[7] The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The purified crystals are collected by filtration.

  • Clarification: For higher purity, the recrystallized product is dissolved in a solvent like ethyl acetate at an elevated temperature.[7] A clarifying agent, such as activated charcoal, is added, and the mixture is stirred.[7] The charcoal is removed by filtration through a pad of celite.

  • Precipitation: The clarified solution is concentrated under reduced pressure. A nonpolar solvent, such as heptane, is added to precipitate the purified product.[7] The solid is collected by filtration, washed with a cold nonpolar solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard reference.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. Characteristic peaks for the functional groups (e.g., C=O, N-H, C-Br) would be identified.

  • Mass Spectrometry (MS): The molecular weight would be confirmed by mass spectrometry, likely using an electrospray ionization (ESI) source.

Biological Significance and Signaling Pathway

Benzoxazinone derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8][9] Notably, substituted 1,4-benzoxazin-3-ones have been designed as small molecule inhibitors of renin.

The Renin-Angiotensin System (RAS) and Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11][12] Renin, an enzyme secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway: the conversion of angiotensinogen to angiotensin I.[10][13][14] Angiotensin I is subsequently converted to angiotensin II, a potent vasoconstrictor that increases blood pressure.[10][15]

Renin inhibitors, as their name implies, block the action of renin, thereby preventing the formation of angiotensin I and II.[10][13] This leads to vasodilation and a reduction in blood pressure.[10][16] The specificity of renin for its substrate, angiotensinogen, suggests that renin inhibitors may have a favorable side-effect profile.[13]

ras_pathway angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 angiotensin2 Angiotensin II angiotensin1->angiotensin2 vasoconstriction Vasoconstriction angiotensin2->vasoconstriction aldosterone Aldosterone Secretion angiotensin2->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure renin Renin renin->angiotensin1 ace ACE ace->angiotensin2 inhibitor This compound (Potential Renin Inhibitor) inhibitor->renin Inhibits

The Renin-Angiotensin System and the potential point of inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in medicinal chemistry. Its physical and chemical properties are well-documented by various suppliers. While specific, detailed experimental protocols for its synthesis and purification are not abundant in peer-reviewed literature, established methods for related compounds provide a solid foundation for its preparation and characterization. The potential for this and related benzoxazinones to act as renin inhibitors highlights a promising area for further research and drug development, targeting the well-understood Renin-Angiotensin System for the management of hypertension and related cardiovascular diseases.

References

In-depth Technical Guide: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols related to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide furnishes detailed, generalized experimental protocols for solubility determination that can be readily adapted for this compound. Furthermore, it explores the biological activities of benzoxazinone derivatives, offering insights into potential signaling pathways and experimental workflows for activity assessment.

Physicochemical Properties

While specific solubility data remains elusive, the following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₆BrNO₂[1][2][3]
Molecular Weight 228.04 g/mol [1][3][4]
CAS Number 24036-52-0[1][2][3]
Appearance White to pale cream powder/crystal[2]
Melting Point 220-225 °C[1]
Purity >94.0% (GC), ≥94.0% (HPLC), 97%[1][2]

Solubility Determination: Experimental Protocols

In the absence of specific quantitative solubility data for this compound, this section details two widely accepted experimental protocols for determining the solubility of sparingly soluble compounds: the Shake-Flask Method for thermodynamic solubility and a UV-Visible Spectroscopy based method for kinetic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for thermodynamic solubility measurements.

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

  • Preparation:

    • Prepare a series of vials with a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer solutions at various pH).

    • Accurately weigh an excess amount of this compound and add it to each vial. The excess is crucial to ensure a saturated solution is formed.[5]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or agitator within a temperature-controlled incubator.[5]

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[5][6]

  • Sample Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant. It is critical to avoid disturbing the solid material.

    • Separate the saturated solution from the excess solid by either centrifugation or filtration through a syringe filter (e.g., 0.22 µm pore size) to obtain a clear filtrate.[5][6]

  • Quantification:

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[6]

    • Construct a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.[6]

UV-Visible Spectroscopy Method for Kinetic Solubility

This method is a higher-throughput approach often used in early drug discovery to determine the kinetic solubility of a compound, which is the concentration at which it precipitates from a supersaturated solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate as the compound's solubility limit is exceeded is detected by an increase in light scattering (turbidity), which can be measured using a UV-Visible spectrophotometer or a nephelometer.[7]

Detailed Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in a 96-well plate using the same organic solvent to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Turbidity Measurement:

    • Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb light (e.g., 600 nm) immediately after the addition of the compound and after a short incubation period (e.g., 2 hours).[7]

    • The concentration at which a significant increase in absorbance/turbidity is observed corresponds to the kinetic solubility limit.[7]

  • Data Analysis:

    • Plot the measured absorbance/turbidity against the compound concentration. The point of inflection on the resulting curve indicates the kinetic solubility.

Biological Activity and Signaling Pathways

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated notable anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: Nrf2-HO-1 Signaling Pathway

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have indicated that their anti-inflammatory effects in microglial cells stimulated with lipopolysaccharide (LPS) are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[8] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.[2]

The proposed mechanism involves the compound promoting the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1.[2][9] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate the inflammatory response by reducing reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory mediators.[2][9]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Pathway Activation TLR4->NFkB_pathway Activates NFkB_translocation NF-κB Translocation NFkB_pathway->NFkB_translocation Leads to Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation Benzoxazinone This compound Benzoxazinone->Keap1_Nrf2 Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_translocation->Inflammatory_Genes Induces ARE ARE Nrf2_translocation->ARE Binds to HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene Activates

Caption: Nrf2-HO-1 Signaling Pathway Modulation.

Antimicrobial Activity: Experimental Workflow

The antimicrobial potential of this compound can be assessed using the Kirby-Bauer disk diffusion method, also known as the zone of inhibition test.[3][4] This is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms.

G start Start prep_culture Prepare pure microbial culture (e.g., S. aureus, E. coli) start->prep_culture inoculate Inoculate agar plate with microbial suspension prep_culture->inoculate apply_disk Apply sterile paper disk impregnated with this compound inoculate->apply_disk incubate Incubate plates at optimal growth temperature (e.g., 37°C for 18-24h) apply_disk->incubate measure Measure the diameter of the zone of inhibition (mm) incubate->measure interpret Interpret results: Larger zone = higher activity measure->interpret end End interpret->end

Caption: Antimicrobial Activity Workflow.

References

Spectral Data Analysis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative with the following key properties:

  • Molecular Formula: C₈H₆BrNO₂

  • Molecular Weight: 228.04 g/mol [1][2][3]

  • CAS Number: 24036-52-0[1][2][3]

  • Appearance: Expected to be an off-white to tan solid[4]

  • Melting Point: Approximately 220-227 °C[1][4]

The structure, illustrated below, consists of a benzene ring fused to an oxazine ring, with a bromine substituent on the aromatic ring and a carbonyl group within the heterocyclic ring.

Chemical Structure of this compound:

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.0Singlet1HN-H (amide)
~7.0 - 7.5Multiplet3HAr-H
~4.6Singlet2HO-CH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~140 - 150Ar-C (quaternary)
~115 - 135Ar-C (CH)
~110 - 120Ar-C-Br
~68O-CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3300Strong, BroadN-H Stretch (amide)
1680 - 1700StrongC=O Stretch (amide)
1580 - 1620MediumC=C Stretch (aromatic)
1200 - 1300StrongC-O Stretch (ether)
1000 - 1100MediumC-N Stretch
500 - 600MediumC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
227/229[M]⁺• Molecular ion peak (presence of Br isotopes)
199/201[M - CO]⁺•
171/173[M - CO - CO]⁺• or [M - C₂H₂O]⁺•
120[M - Br - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

    • A relaxation delay of 2-10 seconds is commonly used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that can cause fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Absorption Bands) IR->IR_Data MS_Data MS Spectral Data (m/z values, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for the synthesis, purification, and spectral characterization of a chemical compound.

Conclusion

This guide provides a foundational understanding of the expected spectral properties of this compound. While experimentally obtained data is essential for definitive structural confirmation, the predicted data and general experimental protocols outlined here serve as a valuable resource for researchers working with this and related compounds. The provided workflow illustrates the logical progression from synthesis to structural elucidation using modern spectroscopic techniques. Further investigation and publication of the experimental spectral data for this compound would be a valuable contribution to the scientific community.

References

The Biological Activity of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a bromine atom at the 6-position, yielding 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, offers a strategic modification to enhance potency, selectivity, and pharmacokinetic properties of derivative compounds. While this specific core is a known building block in synthetic chemistry, particularly for the development of renin inhibitors, comprehensive biological activity studies on a dedicated series of its derivatives are not extensively documented in publicly available literature. This guide, therefore, provides a technical overview of the known and potential biological activities of 6-bromo-substituted benzoxazinones and closely related analogs, drawing upon the broader landscape of benzoxazinone pharmacology to inform future research and development in this area. The primary biological activities associated with this class of compounds include anticancer and antimicrobial effects.

Anticancer Activity of Bromo-Substituted Benzoxazinone Analogs

Derivatives of the benzoxazinone class have demonstrated significant potential as anticancer agents. While specific data for a series of this compound derivatives is limited, studies on related bromo-substituted heterocyclic cores, such as quinazolinones derived from bromo-benzoxazinones, provide valuable insights into their cytotoxic potential. The anticancer activity is often evaluated through cell viability assays against various cancer cell lines.

Quantitative Data on Anticancer Activity

Comprehensive quantitative data for a series of this compound derivatives is not available in the reviewed literature. However, to provide a relevant data-driven context, the following table summarizes the anticancer activity of other benzoxazinone derivatives, highlighting the potential for this chemical class.

Compound ClassCell LineActivityMeasurementReference
2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazolesA549 (lung)IC50: 7.59 ± 0.31 µMCell Viability[1]
2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazolesA549 (lung)IC50: 18.52 ± 0.59 µMCell Viability[1]
6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-oneA549 (lung)GI50: 0.32 µMCell Viability[1]
PI3K/mTOR inhibitor with 1,4-benzoxazinone scaffoldHeLaIC50: 1.35 µMEnzyme Inhibition[1]
PI3K/mTOR inhibitor with 1,4-benzoxazinone scaffoldA549 (lung)IC50: 1.22 µMEnzyme Inhibition[1]

Antimicrobial Activity of Bromo-Substituted Benzoxazinone Analogs

The benzoxazinone scaffold has also been explored for its antimicrobial properties. The introduction of a bromine atom can enhance the antibacterial and antifungal activity of these compounds.

Quantitative Data on Antimicrobial Activity

A study on a closely related derivative, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The data is presented as the zone of inhibition.

CompoundStaphylococcus aureusBacillus speciesPseudomonas aeruginosaEscherichia coliKlebsiella pneumoniaeReference
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one14 mm16 mm12 mm10 mm10 mm[3][4]
Ciprofloxacin (Control)18 mm20 mm16 mm15 mm16 mm[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Anticancer Activity: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Inoculation: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives have not been elucidated, research on the broader benzoxazinone class suggests potential mechanisms of action, particularly in the context of cancer. One plausible pathway involves the induction of apoptosis (programmed cell death).

Below is a hypothesized signaling pathway for the induction of apoptosis by a benzoxazinone derivative.

apoptosis_pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling Benzoxazinone_Derivative Benzoxazinone_Derivative Cell_Membrane Cell Membrane DNA_Damage DNA Damage Benzoxazinone_Derivative->DNA_Damage ROS_Production ROS Production Benzoxazinone_Derivative->ROS_Production Mitochondrial_Stress Mitochondrial Stress DNA_Damage->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized apoptotic pathway induced by a benzoxazinone derivative.

This diagram illustrates that a benzoxazinone derivative could induce DNA damage and increase the production of reactive oxygen species (ROS), leading to mitochondrial stress. This, in turn, can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis, ultimately leading to cancer cell death. It is important to note that this is a generalized and hypothesized pathway, and the actual mechanism for this compound derivatives would require experimental validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data on related bromo-substituted heterocyclic compounds suggest that derivatives of this core are likely to exhibit significant biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas for investigation include:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features that govern the potency and selectivity of their anticancer and antimicrobial effects.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: To assess the therapeutic potential and toxicity of lead compounds in animal models.

A dedicated and systematic exploration of this compound derivatives holds considerable promise for the discovery of new and effective drug candidates to address unmet medical needs.

References

The Potential of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2H-1,4-benzoxazin-3(4H)-one has emerged as a versatile and valuable scaffold in medicinal chemistry. Its unique structure, featuring a bromine substituent for facile functionalization, has positioned it as a key building block in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the current and potential applications of this compound, with a primary focus on its role in the synthesis of potent renin inhibitors for the management of hypertension. This document collates available data, presents detailed experimental methodologies, and visualizes key pathways to support further research and development in this area.

Introduction

The 1,4-benzoxazine core is a privileged heterocyclic motif found in a variety of biologically active compounds. The specific derivative, this compound, offers a strategic advantage for synthetic chemists due to the presence of a bromine atom, which can be readily exploited for cross-coupling reactions to introduce diverse molecular complexity. While derivatives of the broader benzoxazine class have shown potential antimicrobial, anti-inflammatory, and anticancer activities, the most significant and well-documented application of this compound lies in its use as a foundational element in the creation of small molecule inhibitors of renin, a critical enzyme in the renin-angiotensin system.[1]

Core Application: Renin Inhibition

The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Therefore, direct inhibition of renin is a highly attractive therapeutic strategy for the treatment of hypertension.[2]

Derivatives of this compound have been successfully utilized to develop potent and orally bioavailable renin inhibitors.[1] The general structure of these inhibitors involves the modification of the 6-bromo position with a diaminopyrimidine moiety, which is known to interact with the active site of renin. Further substitutions at the 2-position of the benzoxazinone ring have been explored to optimize potency, permeability, and metabolic stability.[1]

Quantitative Data: Renin Inhibition

While the seminal work by Powell et al. in Bioorganic & Medicinal Chemistry (2007) details the synthesis and evaluation of numerous 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-one derivatives, the full quantitative dataset containing specific IC50 values is not publicly available in the sources accessed. However, the study reports that compounds with a 2-methyl-2-aryl substitution pattern exhibit potent renin inhibition.[1] For the purpose of this guide, a representative table structure is provided below, which can be populated as more specific data becomes available.

Compound IDR1-Substituent at C2R2-Substituent at C2Renin Inhibition IC50 (nM)
Representative -CH3Aryl GroupData not available

Table 1: Representative structure for presenting quantitative renin inhibition data for derivatives of this compound. Specific IC50 values are not available in the accessed literature.

Signaling Pathway: The Renin-Angiotensin System (RAS)

The following diagram illustrates the renin-angiotensin system and the point of intervention for renin inhibitors derived from this compound.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Inhibitor This compound Derivative Inhibitor->Renin Inhibition

The Renin-Angiotensin System and Point of Inhibition.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of derivatives and their biological evaluation.

Synthesis of 6-(2,4-Diaminopyrimidin-5-yl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

The following is a generalized experimental workflow for the synthesis of renin inhibitors from this compound. Specific reaction conditions and purification methods would be optimized for each derivative.

Synthesis_Workflow Start This compound Step1 Suzuki Coupling with (2,4-Diaminopyrimidin-5-yl)boronic acid Start->Step1 Intermediate1 6-(2,4-Diaminopyrimidin-5-yl)-2H-1,4- benzoxazin-3(4H)-one Step1->Intermediate1 Step2 Alkylation/Arylation at C2 (e.g., with an α-bromo ketone followed by reduction) Intermediate1->Step2 Product Final Renin Inhibitor Derivative Step2->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

General Synthetic Workflow for Renin Inhibitors.

Protocol:

  • Suzuki Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added (2,4-diaminopyrimidin-5-yl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., at 100 °C) for 12-24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-(2,4-diaminopyrimidin-5-yl)-2H-1,4-benzoxazin-3(4H)-one.

  • Alkylation/Arylation at C2: The intermediate from the previous step is subjected to conditions to introduce substituents at the C2 position. This can be a multi-step process. For example, deprotonation with a strong base followed by reaction with an appropriate electrophile (e.g., an alkyl or aryl halide). The specific strategy would depend on the desired final product.

  • Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Renin Inhibition Assay

A common method for measuring renin inhibition is a fluorescence resonance energy transfer (FRET) assay.[3][4]

Principle:

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to renin activity. Inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.[3]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with additives) at the optimal pH for renin activity.

    • Renin Enzyme Solution: Dilute recombinant human renin to the desired concentration in assay buffer.

    • FRET Substrate Solution: Dissolve the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

    • Test Compound Dilutions: Prepare a serial dilution of the synthesized this compound derivatives in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the diluted test inhibitor or control (DMSO for no inhibition) to the wells of a black 96-well plate.

    • Add 10 µL of the diluted renin enzyme solution to all wells except for the blank (which receives 10 µL of assay buffer).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the FRET substrate working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex/Em = 540/590 nm).[4]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Other Potential Applications

While the development of renin inhibitors is the most prominent application, the this compound scaffold holds potential in other areas of medicinal chemistry. Derivatives of 1,4-benzoxazin-3-ones have been investigated for antifungal and herbicidal activities.[5][6] The versatile chemistry of the benzoxazinone core suggests that libraries of compounds derived from this starting material could be screened against a wide range of biological targets.

Conclusion

This compound is a valuable and strategically important starting material in medicinal chemistry. Its application in the synthesis of potent renin inhibitors has been a significant area of research, demonstrating the utility of this scaffold in addressing cardiovascular diseases. The synthetic accessibility and potential for diverse functionalization suggest that this compound will continue to be a valuable tool for drug discovery professionals. Further exploration of derivatives of this compound against other therapeutic targets is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of the benzoxazinone scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal and agricultural chemistry. The genesis of benzoxazinone chemistry can be traced back to 1902, when Heller and Fiesselmann first reported the synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one.[1] This foundational work opened the door to the synthesis and investigation of a vast array of benzoxazine and benzoxazinone derivatives.

The interest in this compound stems from its utility as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Its applications span from the development of potential pharmaceuticals to the creation of agrochemicals.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale cream or light brown powder.[2] Its chemical structure is characterized by a benzene ring fused to an oxazine ring, with a bromine atom substituted at the 6-position of the bicyclic system.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReferences
IUPAC Name This compound[2]
CAS Number 24036-52-0[2][3][4]
Molecular Formula C₈H₆BrNO₂[2][3][4]
Molecular Weight 228.04 g/mol [2][3][4]
Appearance White to pale cream/light brown solid/powder[2]
Melting Point 220-225 °C[3]
Solubility Soluble in DMSO and Methanol
SMILES Brc1ccc2c(c1)NC(=O)CO2[2]
InChI Key UQCFMEFQBSYDHY-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One of the most direct methods involves the electrophilic bromination of the parent compound, (2H)-1,4-benzoxazin-3(4H)-one.

Key Synthetic Pathway: Electrophilic Bromination

A plausible and documented method for the synthesis of this compound is the direct bromination of (2H)-1,4-benzoxazin-3(4H)-one. This reaction is based on the work of Hanson et al. (2003), who investigated the aromatic substitution patterns of this heterocyclic system.

Synthesis_Pathway reactant (2H)-1,4-benzoxazin-3(4H)-one product This compound reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br2) Acetic Acid reagent->product

A diagram illustrating the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on Hanson et al., 2003)

Materials:

  • (2H)-1,4-benzoxazin-3(4H)-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve (2H)-1,4-benzoxazin-3(4H)-one in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • Decolorize the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by its melting point.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is primarily demonstrated in the fields of medicinal chemistry and agrochemistry.

Pharmaceutical Research

In the realm of drug discovery, this compound has been utilized as a building block for the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been employed in the development of:

  • Renin Inhibitors: Benzoxazinone derivatives have been investigated as small molecule inhibitors of renin, an enzyme involved in the regulation of blood pressure. The 6-bromo substituent can serve as a handle for further chemical modifications to optimize the inhibitory activity and pharmacokinetic properties of the final compounds.

Agricultural Chemistry

In the agricultural sector, this compound and its derivatives have shown promise as:

  • Herbicide Safeners: A derivative, 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, has been studied for its role as a herbicide safener, a compound that protects crops from the phytotoxic effects of herbicides.[5]

  • Protoporphyrinogen IX Oxidase (PPO) Inhibitors: Benzoxazinone derivatives are being explored as inhibitors of PPO, a key enzyme in the biosynthesis of chlorophyll and heme, making it an attractive target for the development of new herbicides.[6]

Biological Signaling Pathways (Hypothetical)

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility in developing inhibitors for enzymes like renin and PPO provides insight into its potential mechanisms of action at a molecular level.

Signaling_Pathway cluster_pharma Pharmaceutical Target cluster_agro Agrochemical Target Renin Renin AngiotensinI Angiotensin I Renin->AngiotensinI Cleavage Angiotensinogen Angiotensinogen Angiotensinogen->Renin Compound_Pharma 6-Bromo-Benzoxazinone Derivative Compound_Pharma->Renin Inhibition PPO Protoporphyrinogen IX Oxidase (PPO) ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Oxidation ProtoporphyrinogenIX Protoporphyrinogen IX ProtoporphyrinogenIX->PPO Compound_Agro 6-Bromo-Benzoxazinone Derivative Compound_Agro->PPO Inhibition

Hypothetical signaling pathways targeted by derivatives of this compound.

The diagrams above illustrate the potential inhibitory action of derivatives of this compound on the renin-angiotensin system in a pharmaceutical context and on the protoporphyrinogen IX oxidase enzyme in an agrochemical context. The core structure provided by the 6-bromo-benzoxazinone is crucial for the development of these targeted inhibitors.

Conclusion

This compound, a halogenated derivative of the benzoxazinone scaffold, has established itself as a valuable and versatile intermediate in synthetic chemistry. While its specific "discovery" moment is not clearly delineated in the historical literature, its synthesis and utility are well-recognized. The compound's importance lies in its role as a foundational element for the construction of more elaborate molecules with significant biological activities, particularly in the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical entities with tailored properties and targeted biological functions. Further research into its direct biological effects and potential therapeutic applications may unveil new avenues for this intriguing molecule.

References

An In-depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide focuses on 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its analogs, providing a comprehensive overview of their synthesis, chemical properties, and pharmacological applications. This document details the diverse biological activities of these compounds, including their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. Emphasis is placed on the underlying mechanisms of action, particularly their roles in modulating key signaling pathways such as the c-Myc G-quadruplex, p53-caspase mediated apoptosis, and the Nrf2-HO-1 anti-inflammatory response. Furthermore, this guide provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a summary of available quantitative data to aid in structure-activity relationship (SAR) studies and future drug development efforts.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have demonstrated a wide array of pharmacological properties, making them attractive candidates for drug discovery. The introduction of a bromine atom at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one core can significantly influence the molecule's physicochemical properties and biological activity. This guide will explore the synthesis and therapeutic potential of this compound and its structurally related analogs.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24036-52-0[1][2]
Molecular Formula C₈H₆BrNO₂[1][2]
Molecular Weight 228.04 g/mol [1][2]
Appearance White to pale cream powder/crystal[3]
Melting Point 220-225 °C[2]
Purity ≥95%[3][4]
Solubility Soluble in DMSO[5]

Synthesis

The synthesis of this compound and its analogs typically involves the cyclization of a substituted 2-aminophenol with a suitable C2 synthon. A general synthetic approach is outlined below.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-amino-4-bromophenol with chloroacetyl chloride in the presence of a base.

reactant1 2-Amino-4-bromophenol reagent Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant1->reagent reactant2 Chloroacetyl chloride reactant2->reagent product This compound reagent->product

Caption: General synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives and can be adapted for 6-bromo analogs.

  • Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. While specific data for the parent compound is limited, its analogs have been evaluated for various biological activities.

Anticancer Activity

Benzoxazinone analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table of Anticancer Activity of Benzoxazinone Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Benzoxazinone Derivative 1SK-RC-42 (Renal)Data not specified, but showed inhibition[6][7]
Benzoxazinone Derivative 2SGC7901 (Gastric)Data not specified, but showed inhibition[6][7]
Benzoxazinone Derivative 3A549 (Lung)Data not specified, but showed inhibition[6][7]
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneNot SpecifiedShowed anti-inflammatory activity[8]

Certain benzoxazinone derivatives have been shown to exert their anticancer effects by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene.[6][7] This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation.[9][10][11][12][13]

cluster_nucleus Nucleus cMyc_promoter c-Myc Promoter (G-rich sequence) G_quadruplex G-Quadruplex (Stabilized) cMyc_promoter->G_quadruplex cMyc_transcription c-Myc Transcription G_quadruplex->cMyc_transcription Blocks cMyc_mRNA c-Myc mRNA cMyc_transcription->cMyc_mRNA Cell_Proliferation Cancer Cell Proliferation cMyc_mRNA->Cell_Proliferation Promotes Benzoxazinone Benzoxazinone Analog Benzoxazinone->cMyc_promoter Binds & Stabilizes RNA_Polymerase RNA Polymerase RNA_Polymerase->cMyc_transcription Benzoxazinone Benzoxazinone Analog p53 p53 Activation Benzoxazinone->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates HO1_mRNA HO-1 mRNA HO1_gene->HO1_mRNA HO1_protein HO-1 Protein HO1_mRNA->HO1_protein Benzoxazinone Benzoxazinone Analog Benzoxazinone->Keap1_Nrf2 Dissociates ROS ROS Inflammation Inflammation HO1_protein->ROS HO1_protein->Inflammation start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate add_substrate Add Substrate incubate->add_substrate measure_activity Measure Enzyme Activity (e.g., absorbance, fluorescence) add_substrate->measure_activity analyze_data Analyze Data (Calculate % Inhibition, IC₅₀) measure_activity->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for the N-Arylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a key transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols described herein focus on two of the most powerful and versatile methods for C-N bond formation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. The targeted functionalization of the nitrogen atom at the 4-position through N-arylation opens up a vast chemical space for the development of novel therapeutic agents and functional materials. The presence of a bromine atom at the 6-position of the starting material provides an additional handle for subsequent cross-coupling reactions, allowing for the synthesis of highly complex and diverse molecular architectures.

The two primary methods for achieving the N-arylation of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that is highly valued for its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1] In contrast, the Ullmann condensation is a copper-catalyzed reaction that historically required harsh conditions, but has seen a resurgence with the development of modern catalyst systems that allow for milder and more efficient transformations.[2]

This application note provides detailed, step-by-step protocols for both methods, along with tabulated data to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Data Presentation

Table 1: Palladium-Catalyzed N-Arylation of this compound with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Bromo-4-phenyl-2H-1,4-benzoxazin-3(4H)-one95
24-Methylphenylboronic acid6-Bromo-4-(p-tolyl)-2H-1,4-benzoxazin-3(4H)-one92
34-Methoxyphenylboronic acid6-Bromo-4-(4-methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one88
44-Fluorophenylboronic acid6-Bromo-4-(4-fluorophenyl)-2H-1,4-benzoxazin-3(4H)-one90
54-Chlorophenylboronic acid6-Bromo-4-(4-chlorophenyl)-2H-1,4-benzoxazin-3(4H)-one85
64-(Trifluoromethyl)phenylboronic acid6-Bromo-4-(4-(trifluoromethyl)phenyl)-2H-1,4-benzoxazin-3(4H)-one82
73-Methylphenylboronic acid6-Bromo-4-(m-tolyl)-2H-1,4-benzoxazin-3(4H)-one93
83-Methoxyphenylboronic acid6-Bromo-4-(3-methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one89
92-Methylphenylboronic acid6-Bromo-4-(o-tolyl)-2H-1,4-benzoxazin-3(4H)-one80
10Naphthalene-2-boronic acid6-Bromo-4-(naphthalen-2-yl)-2H-1,4-benzoxazin-3(4H)-one87

Data is representative of typical yields under optimized conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

  • Anhydrous t-butanol

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum or cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and anhydrous t-butanol (typically in a 4:1 to 1:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the sealed vial in a microwave reactor to 120-140 °C for 15-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound with aryl halides.

Materials:

  • This compound

  • Aryl iodide or aryl bromide (1.5 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous dioxane or DMF

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl halide (1.5 equiv), copper(I) iodide (0.1 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Ligand Addition: Add anhydrous dioxane or DMF, followed by N,N'-dimethylethylenediamine (0.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 110-130 °C with vigorous stirring. For microwave-assisted synthesis, heat the sealed vial to 150-180 °C for 30-90 minutes. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow reagents Reactants: - this compound - Arylboronic Acid - Pd(OAc)2, XPhos, K2CO3 setup Reaction Setup in Schlenk Flask reagents->setup 1 inert Inert Atmosphere (Ar or N2) setup->inert 2 solvent Add Anhydrous Toluene/t-Butanol inert->solvent 3 reaction Heating (Conventional or Microwave) solvent->reaction 4 workup Work-up: - Cool to RT - Dilute with EtOAc - Filter reaction->workup 5 purification Purification: Flash Chromatography workup->purification 6 product Pure N-Arylated Product purification->product 7

Caption: Experimental workflow for the Palladium-Catalyzed N-Arylation.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex1 Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination + R-NH pd_complex2 Ar-Pd(II)(N-R)L_n amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-N-R Product reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Workflow reagents Reactants: - this compound - Aryl Halide - CuI, DMEDA, K3PO4 setup Reaction Setup in Schlenk Flask reagents->setup 1 inert Inert Atmosphere (Ar or N2) setup->inert 2 solvent Add Anhydrous Dioxane or DMF inert->solvent 3 reaction Heating (Conventional or Microwave) solvent->reaction 4 workup Work-up: - Cool to RT - Dilute with EtOAc - Wash reaction->workup 5 purification Purification: Flash Chromatography workup->purification 6 product Pure N-Arylated Product purification->product 7

Caption: Experimental workflow for the Copper-Catalyzed N-Arylation.

Ullmann_Mechanism cluster_cycle Catalytic Cycle cu1 Cu(I) Source amide_formation Amide Formation cu1->amide_formation + R-NH cu_amide Cu(I)-N-R amide_formation->cu_amide oxidative_addition Oxidative Addition cu_amide->oxidative_addition + Ar-X cu3_complex Ar-Cu(III)(X)(N-R) oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Regeneration product Ar-N-R Product reductive_elimination->product

Caption: Proposed catalytic cycle for the Ullmann condensation.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the bromine atom at the 6-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide array of aryl and heteroaryl substituents, facilitating the synthesis of diverse compound libraries for drug discovery and the development of novel materials. The resulting 6-aryl-2H-1,4-benzoxazin-3(4H)-one derivatives are of significant interest due to their potential biological activities, which can be fine-tuned by modifying the appended aryl group.

These application notes provide a comprehensive overview and generalized protocols for performing Suzuki coupling reactions with this compound. The information is curated from established methodologies for similar heterocyclic systems and is intended to serve as a foundational guide for reaction optimization and execution.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[1][2][3] The reaction proceeds via a catalytic cycle that involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][3][4] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for specific substrates.[5][6]

Data Presentation: Reaction Parameters for Suzuki Coupling

The following tables summarize typical catalysts, bases, and solvents employed in Suzuki coupling reactions of bromo-substituted heterocyclic compounds, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A versatile and commonly used catalyst for a wide range of Suzuki couplings.[7][8][9]
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) chloride2-10A stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride1-5Often effective for more challenging couplings, including those with heteroaryl boronic acids.[10]
Pd(OAc)₂Palladium(II) acetate1-5Typically used in combination with a phosphine ligand, such as SPhos or XPhos.[10]
CataCXium® A Pd G3Palladacycle5-10Shown to be effective for challenging couplings of ortho-substituted anilines.[11]

Table 2: Common Bases

BaseStrengthTypical EquivalentsNotes
Na₂CO₃Moderate2-3A widely used and cost-effective base, often used in aqueous solutions.[7][8][9]
K₂CO₃Moderate2-3Another common and effective inorganic base.[6][12]
Cs₂CO₃Strong2-3A stronger base that can be effective in difficult couplings.
K₃PO₄Strong2-3A non-nucleophilic base often used with sensitive substrates.[13]
Et₃NOrganic2-3An organic base, sometimes used in combination with other bases or in specific solvent systems.

Table 3: Common Solvents

SolventPolarityTypical MixtureNotes
TolueneNon-polarToluene/Water or Toluene/EthanolA common solvent for Suzuki reactions, often used in a biphasic system with an aqueous base.[7][8][9]
1,4-DioxanePolar aproticDioxane/WaterA versatile solvent that can dissolve a wide range of reactants.[12][14]
Dimethylformamide (DMF)Polar aprotic-A high-boiling polar solvent, useful for less reactive substrates.
Tetrahydrofuran (THF)Polar aproticTHF/WaterA lower-boiling alternative to dioxane.[5]
2-Methyltetrahydrofuran (2-MeTHF)Polar aprotic2-MeTHF/WaterA greener alternative to THF with a higher boiling point.[11]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point, and optimization of the reaction conditions (catalyst, base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination to achieve the best results.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous and degassed solvent system. The solvent mixture should be previously degassed by bubbling with an inert gas for at least 20 minutes. Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2H-1,4-benzoxazin-3(4H)-one.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and use proper grounding.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂-Br pd0->ar_pd_br oxidative_addition Oxidative Addition ar_pd_ar_prime Ar-Pd(II)L₂-Ar' ar_pd_br->ar_pd_ar_prime transmetalation Transmetalation ar_pd_ar_prime->pd0 product Ar-Ar' ar_pd_ar_prime->product reductive_elimination Reductive Elimination aryl_bromide Ar-Br boronic_acid Ar'-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: 6-Bromo-benzoxazinone, Arylboronic acid, Base catalyst Add Pd Catalyst & Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent purge Purge with Inert Gas solvent->purge heat Heat to Reaction Temperature purge->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

Disclaimer: The provided protocols and data are intended as a general guide. Researchers should conduct their own literature search for the most up-to-date methods and perform appropriate reaction optimization for their specific substrates and desired outcomes. All chemical reactions should be carried out by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel CDK9 Inhibitors from 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in oncology, particularly for hematologic malignancies.[1] The 2H-benzo[b][2][3]oxazin-3(4H)-one scaffold has emerged as a promising core for the development of potent and selective CDK9 inhibitors.[1] This document provides a detailed experimental procedure for the synthesis of novel CDK9 inhibitors, starting from the commercially available 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Furthermore, it outlines protocols for the biological evaluation of these synthesized compounds using in vitro kinase assays.

CDK9 Signaling Pathway and Mechanism of Inhibition

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[2] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, an essential step for releasing Pol II from promoter-proximal pausing and enabling productive transcript elongation.[2][4] This process is crucial for the expression of short-lived anti-apoptotic proteins like Mcl-1 and proto-oncogenes such as c-Myc.[1] By inhibiting the kinase activity of CDK9, the synthesized benzoxazinone derivatives prevent Pol II phosphorylation, leading to a downstream reduction in key survival proteins and inducing apoptosis in cancer cells.[1][4]

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation cluster_inhibition Mechanism of Inhibition DNA Promoter DNA PolII RNA Pol II (Paused) DNA->PolII Binding Elongation Productive Elongation PolII:e->Elongation:w PTEFb P-TEFb (CDK9/CycT1) PTEFb->PolII p-Ser2 mRNA mRNA (e.g., c-Myc, Mcl-1) Elongation->mRNA Inhibitor Benzoxazinone Inhibitor Inhibitor->PTEFb Inhibition

Figure 1: CDK9 Signaling Pathway and Inhibition.

Synthetic Route and Experimental Protocols

The synthesis of the target CDK9 inhibitors from this compound is proposed as a two-step process: (1) N-alkylation at the benzoxazinone nitrogen, followed by (2) a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom at the C6 position. This strategy allows for the introduction of diversity at two key positions of the scaffold.

Synthetic_Workflow Start 6-Bromo-2H-1,4-benzoxazin- 3(4H)-one Step1 Step 1: N-Alkylation (R1-X, Base, Solvent) Start->Step1 Intermediate Intermediate: 4-Alkyl-6-bromo-2H-1,4- benzoxazin-3(4H)-one Step1->Intermediate Step2 Step 2: Suzuki Coupling (R2-B(OH)2, Pd Catalyst, Base, Solvent) Intermediate->Step2 Product Final Product: CDK9 Inhibitor Step2->Product Purify Purification (Chromatography) Product->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Figure 2: General Synthetic Workflow.
Protocol 2.1: Step 1 - N-Alkylation of this compound

This protocol describes the addition of an alkyl group (R1) to the nitrogen atom of the benzoxazinone ring.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous K₂CO₃ (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the N-alkylated intermediate.

Protocol 2.2: Step 2 - Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the N-alkylated bromo-intermediate with an aryl or heteroaryl boronic acid (R2-B(OH)₂). The Suzuki reaction is a powerful method for forming carbon-carbon bonds.[5][6]

Materials:

  • 4-Alkyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one (from Step 1)

  • Aryl/heteroaryl boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Toluene and Ethanol (or Dioxane)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet

Procedure:

  • In a round-bottom flask, dissolve the 4-Alkyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and the boronic acid (1.5 eq) in a mixture of Toluene:Ethanol (4:1, 15 mL/mmol).

  • Add the 2.0 M aqueous Na₂CO₃ solution (2.5 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to 90 °C and reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc gradient) to afford the final CDK9 inhibitor.

Data Presentation: Synthesis & Characterization

The following table summarizes representative data for the synthesis of a hypothetical inhibitor, BZ-CDK9i-01 , where R1 is a methyl group and R2 is a 4-pyridinyl group.

Compound IDStepStarting MaterialProductYield (%)Purity (HPLC)MS (ESI+) [M+H]⁺
INT-01 16-Bromo-1,4-benzoxazin-3-one6-Bromo-4-methyl-1,4-benzoxazin-3-one85>95%242.0/244.0
BZ-CDK9i-01 2INT-014-Methyl-6-(pyridin-4-yl)-1,4-benzoxazin-3-one68>98%241.1

Biological Evaluation: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against CDK9/Cyclin T1 is determined using a biochemical assay that measures the amount of ADP produced during the kinase reaction. The Adapta™ Universal Kinase Assay is a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[7]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilution of inhibitor in DMSO B Dilute inhibitor, enzyme (CDK9/CycT1), and substrate/ATP solutions in assay buffer A->B C Add inhibitor and CDK9/CycT1 enzyme to 384-well plate B->C D Initiate reaction by adding substrate + ATP solution C->D E Incubate at room temperature (e.g., 60 min) D->E F Stop reaction by adding EDTA and TR-FRET detection reagents E->F G Incubate at room temperature (e.g., 30 min) F->G H Read TR-FRET signal on a plate reader G->H I Calculate % inhibition and determine IC50 values H->I

References

Application of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique structural framework allows for modifications that can lead to the development of potent fungicides and herbicide safeners. The presence of the bromine atom at the 6-position offers a site for further chemical transformations, enabling the creation of a diverse library of derivatives with tailored biological activities. This document provides an overview of its applications in agrochemical synthesis, complete with experimental protocols and a summary of activity data.

Application in Fungicide Synthesis

Derivatives of 1,4-benzoxazin-3-one have demonstrated significant potential as antifungal agents against a range of plant pathogenic fungi. The core structure is often derivatized at the nitrogen atom of the oxazine ring to enhance its fungicidal properties. One common strategy involves the introduction of an acylhydrazone moiety, which has been shown to be a key pharmacophore in various bioactive molecules.

Quantitative Data Summary

While specific data for 6-bromo substituted derivatives is not extensively available in single comprehensive studies, research on analogous 1,4-benzoxazin-3-one derivatives provides valuable insights into their potential efficacy. The following table summarizes the antifungal activity (EC50 values) of some 1,4-benzoxazin-3-one derivatives against various plant pathogens. It is important to note that the substitution at the 6-position (e.g., with chlorine) has been shown to be favorable for antifungal activity.[1]

Compound TypePathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
1,4-benzoxazin-3-one acylhydrazone derivative (6-Cl)Gibberella zeae23.17Hymexazol40.51
1,4-benzoxazin-3-one acylhydrazone derivative (6-Cl)Pellicularia sasakii26.66Hymexazol32.77
1,4-benzoxazin-3-one acylhydrazone derivative (6-Cl)Phytophthora infestans15.37Hymexazol18.35
1,4-benzoxazin-3-one acylhydrazone derivative (6-Cl)Capsicum wilt26.76Hymexazol>50

Data extrapolated from studies on 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives, suggesting the potential for similar activity with 6-bromo analogues.[1]

Experimental Protocol: Synthesis of a 6-Bromo-1,4-benzoxazin-3-one Acylhydrazone Derivative

This protocol describes a representative multi-step synthesis of a potential fungicidal agent starting from this compound.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K2CO3, 2 mmol) and a catalytic amount of potassium iodide (KI).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude ethyl 2-(6-bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Hydrazinolysis of the Ester Intermediate

  • Dissolve the purified ethyl 2-(6-bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (1 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (80%, 5 mmol) to the solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield 2-(6-bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide.

Step 3: Condensation to form the Acylhydrazone Derivative

  • Dissolve the acetohydrazide intermediate (1 mmol) in ethanol (10 mL) by gently heating to around 60°C.[1]

  • In a separate flask, dissolve the desired substituted aldehyde (1 mmol) in ethanol (5 mL).

  • Add the aldehyde solution dropwise to the acetohydrazide solution.[1]

  • Reflux the reaction mixture for 2-4 hours.[1]

  • Cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., toluene) to obtain the final pure acylhydrazone derivative.[1]

Antifungal Activity Assay (Mycelium Growth Rate Method)

  • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Incorporate the test compounds into potato dextrose agar (PDA) medium at a final concentration of 50 µg/mL.

  • Pour the medium into Petri dishes.

  • Inoculate the center of each plate with a 5 mm diameter mycelial disc of the test fungus.

  • Incubate the plates at 25-28°C for 3-5 days.

  • Measure the radial growth of the fungal colony and calculate the percentage of inhibition relative to a control plate containing only DMSO.

Proposed Mechanism of Action (Fungicides)

The precise mechanism of action for many benzoxazinone-based fungicides is still under investigation. However, it is hypothesized that they may interfere with essential fungal cellular processes.

Fungicide_Mechanism cluster_fungus Fungal Cell Fungal_Enzyme Essential Fungal Enzyme (e.g., in cell wall synthesis) Fungal_Growth Fungal Growth Inhibition Fungal_Enzyme->Fungal_Growth Cell_Process Essential Cellular Process (e.g., Respiration) Cell_Process->Fungal_Growth Benzoxazinone_Derivative 6-Bromo-1,4-benzoxazin-3-one Derivative Benzoxazinone_Derivative->Fungal_Enzyme Inhibition Benzoxazinone_Derivative->Cell_Process Disruption

Caption: Proposed fungicidal mechanism of 6-bromo-1,4-benzoxazin-3-one derivatives.

Application in Herbicide Safener Synthesis

This compound is a precursor for the synthesis of herbicide safeners. Herbicide safeners are compounds that protect crop plants from herbicide injury without affecting the herbicide's efficacy against weeds. N-dichloroacetyl derivatives of benzoxazines are a known class of herbicide safeners.

Experimental Protocol: Synthesis of N-Dichloroacetyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one

This protocol outlines a potential method for the N-acylation of this compound to produce a herbicide safener.

  • Suspend this compound (1 mmol) in anhydrous toluene (20 mL).

  • Add a base such as triethylamine (1.5 mmol) to the suspension.

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of dichloroacetyl chloride (1.2 mmol) in anhydrous toluene (5 mL) to the refluxing mixture.

  • Continue to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield N-dichloroacetyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one.

Mechanism of Action (Herbicide Safeners)

Herbicide safeners typically function by enhancing the metabolic detoxification of herbicides in the crop plant. This is often achieved by upregulating the expression and activity of key detoxifying enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).

Safener_Mechanism cluster_crop Crop Plant Cell Safener N-dichloroacetyl-6-bromo- 1,4-benzoxazin-3-one Gene_Expression Upregulation of Detoxification Genes Safener->Gene_Expression Enzyme_Induction Increased Synthesis of GSTs and P450s Gene_Expression->Enzyme_Induction Herbicide_Metabolism Enhanced Herbicide Metabolism Enzyme_Induction->Herbicide_Metabolism Crop_Protection Crop Protection Herbicide_Metabolism->Crop_Protection Herbicide Herbicide Herbicide->Herbicide_Metabolism Detoxification

References

Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Utilizing 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of potential Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) inhibitors, starting from the commercially available building block, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 6-position offers a versatile platform for the development of potent and selective kinase inhibitors.

This document outlines a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a subsequent functionalization to yield the target inhibitor. Detailed experimental procedures, data presentation in tabular format, and visualizations of the signaling pathway and experimental workflow are provided to facilitate replication and further development by researchers in the field.

I. Overview of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR signaling pathway is a complex network of protein interactions that plays a central role in cellular homeostasis. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of diverse cellular processes. The diagram below illustrates a simplified representation of this critical signaling cascade and the points of inhibition by the synthesized compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzoxazinone-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway with points of inhibition.

II. Synthetic Workflow

The synthesis of the target PI3K/mTOR inhibitors from this compound is accomplished through a straightforward and modular two-step process. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a heteroaryl moiety at the 6-position of the benzoxazinone core. The resulting intermediate is then further functionalized in the second step to yield the final inhibitor. This workflow allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the coupling partner in the first step.

Synthesis_Workflow Start 6-Bromo-2H-1,4-benzoxazin- 3(4H)-one Step1 Step 1: Suzuki-Miyaura Cross-Coupling Start->Step1 Intermediate 6-Heteroaryl-2H-1,4-benzoxazin- 3(4H)-one Intermediate Step1->Intermediate Step2 Step 2: Further Functionalization Intermediate->Step2 Product Target PI3K/mTOR Inhibitor Step2->Product

Caption: Two-step synthesis workflow for PI3K/mTOR inhibitors.

III. Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-(Pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one

This protocol details the palladium-catalyzed cross-coupling of this compound with 2-(tributylstannyl)pyridine to introduce a pyridine ring at the 6-position.

Materials:

  • This compound

  • 2-(Tributylstannyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq).

  • Add 2-(tributylstannyl)pyridine (1.2 eq) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Add anhydrous toluene to the flask to achieve a substrate concentration of 0.1 M.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 6-(pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one.

Table 1: Summary of Reaction Parameters and Results for Step 1

ParameterValue
Starting MaterialThis compound
Coupling Partner2-(Tributylstannyl)pyridine
CatalystPd(PPh₃)₄
SolventToluene
Temperature110 °C (Reflux)
Reaction Time12-24 hours
Typical Yield60-75%
Step 2: N-Alkylation to Introduce a Morpholinoethyl Group

This protocol describes the alkylation of the nitrogen atom of the benzoxazinone ring with a morpholinoethyl group, a common pharmacophore in PI3K inhibitors.

Materials:

  • 6-(Pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one (from Step 1)

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 6-(pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq).

  • Add potassium carbonate (2.5 eq) to the flask.

  • Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the final target compound.

Table 2: Summary of Reaction Parameters and Results for Step 2

ParameterValue
Starting Material6-(Pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Alkylating Agent4-(2-Chloroethyl)morpholine hydrochloride
BaseK₂CO₃
SolventDMF
Temperature80 °C
Reaction Time4-8 hours
Typical Yield70-85%

IV. Data Presentation

Table 3: Physicochemical and Biological Data of a Representative Inhibitor

Compound IDMolecular FormulaMolecular Weight ( g/mol )PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
BZ-Py-MphC₂₀H₂₁N₃O₃367.4015.225.8

Note: The biological data presented is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

V. Conclusion

The synthetic protocols outlined in these application notes provide a reliable and adaptable method for the synthesis of novel PI3K/mTOR inhibitors based on the 6-substituted-2H-1,4-benzoxazin-3(4H)-one scaffold. The use of a modular Suzuki-Miyaura cross-coupling reaction allows for the exploration of a wide range of substituents at the 6-position, facilitating the optimization of potency and selectivity. The detailed procedures and accompanying data are intended to serve as a valuable resource for researchers engaged in the discovery and development of new anticancer therapeutics targeting the PI3K/mTOR signaling pathway.

Application Notes and Protocols for the Quantification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in various sample matrices. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique for the quantification of small organic molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for various stages of research and development, including reaction monitoring, purity assessment, formulation analysis, and pharmacokinetic studies. This document outlines a validated analytical method using reverse-phase HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar to nonpolar compounds. The method described below is designed to provide good resolution, sensitivity, and reproducibility for the analysis of this compound.

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The compound is detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time Approximately 5.8 min
Experimental Protocol: HPLC Quantification

2.3.1. Equipment and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvent filtration apparatus

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • Formic acid (analytical grade)

  • This compound reference standard

2.3.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% formic acid in water. Mix 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.

2.3.4. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid formulation is provided below.

  • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the compound.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

2.3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Inject a blank (mobile phase) after each sample to prevent carryover.

2.3.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original sample, taking into account all dilution factors.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_stock Prepare Standard Stock Solution prep_working Prepare Working Standards prep_stock->prep_working hplc_inject Inject Standards & Samples prep_working->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_system->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_cal Generate Calibration Curve hplc_run->data_cal data_quant Quantify Analyte data_cal->data_quant data_report Report Results data_quant->data_report

Caption: Workflow for HPLC quantification of this compound.

Sample Preparation Logic

sample_preparation start Start: Solid Sample weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile & Sonicate weigh->dissolve dilute_to_vol Dilute to Volume dissolve->dilute_to_vol filter Filter (0.45 µm) dilute_to_vol->filter dilute_to_range Dilute to Calibration Range filter->dilute_to_range end Ready for Injection dilute_to_range->end

Caption: Logical steps for preparing a solid sample for HPLC analysis.

Method Validation Considerations

To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Work in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. This compound is a key intermediate in the synthesis of various biologically active molecules. The developed reversed-phase HPLC (RP-HPLC) method is suitable for purity determination and stability testing. This application note includes the physicochemical properties of the analyte, a comprehensive experimental protocol, and a summary of the method parameters.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and for quality control during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][3] This application note describes a systematic approach to developing a stability-indicating HPLC method for this compound.

Physicochemical Properties of this compound

PropertyValueSource
Chemical StructureChemical Structure of this compoundPubChem
CAS Number24036-52-0[4][1]
Molecular FormulaC₈H₆BrNO₂[4][1]
Molecular Weight228.04 g/mol [4][1]
Melting Point220-225 °C[4]
AppearanceSolid[4]
Predicted pKa Acidic pKa (amide N-H): ~10-11Basic pKa (ether oxygen): Very weakACD/Labs Percepta
Predicted logP ~1.5 - 2.0ACD/Labs Percepta
Predicted UV λmax ~210 nm, 250 nm, 290 nmACD/Labs Percepta

Experimental Protocol: HPLC Method Development

This section details the systematic approach for developing a stability-indicating RP-HPLC method for this compound.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • Ammonium acetate or phosphate buffer components

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

Initial Method Scouting

Based on the predicted physicochemical properties, a reversed-phase separation is the most suitable approach.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the moderate hydrophobicity (predicted logP ~1.5-2.0). A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could also be considered to exploit potential π-π interactions with the aromatic ring.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Water with an acidic modifier (0.1% formic acid or 0.1% TFA). The acidic modifier will ensure the amide proton is not ionized, leading to better peak shape.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV cutoff.

  • Detection Wavelength: Based on the predicted UV spectrum, initial monitoring at 254 nm is recommended, with a full spectrum acquisition by the PDA detector to determine the optimal wavelength for sensitivity and selectivity.

  • Initial Gradient: A generic gradient from 10% to 90% organic phase over 20 minutes can be used to determine the approximate elution time of the analyte.

Method Optimization

Once the initial scouting run provides the retention time of the main peak, the method can be optimized for better resolution, peak shape, and run time.

  • Gradient Optimization: The gradient slope can be adjusted around the elution time of the analyte to improve separation from any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point and can be adjusted to optimize run time and resolution.

  • Column Temperature: A controlled column temperature (e.g., 30 °C) should be maintained to ensure reproducible retention times.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies should be performed on a sample of this compound to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples should be analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.

Recommended HPLC Method

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min, then 5 min hold at 90% B, and 5 min re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)
Sample Diluent Acetonitrile/Water (50:50, v/v)

Visualizations

HPLC Method Development Workflow

The logical workflow for the HPLC method development is illustrated in the following diagram.

HPLC_Method_Development A Define Analytical Target Profile B Review Physicochemical Properties (pKa, logP, UV) A->B C Initial Method Scouting (Column, Mobile Phase, Gradient) B->C D Method Optimization (Gradient, Flow Rate, Temp.) C->D E Forced Degradation Studies D->E F Assess Peak Purity and Resolution of Degradants E->F F->D Re-optimize if needed G Method Validation (ICH Guidelines) F->G Acceptable Separation H Final HPLC Method G->H

Caption: Workflow for HPLC method development.

Conclusion

This application note provides a comprehensive guide for the development of an HPLC method for the analysis of this compound. The outlined protocol, starting from the assessment of physicochemical properties to method optimization and forced degradation studies, will enable researchers and scientists to establish a reliable and robust analytical method for this important compound. The provided starting conditions serve as a strong foundation for further method validation according to ICH guidelines.

References

Application Notes and Protocols: Derivatization of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds and is of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. The starting material, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, serves as a versatile building block for the synthesis of diverse chemical libraries. The presence of two reactive sites—the secondary amine at the N-4 position and the bromo-substituted aromatic ring at the C-6 position—allows for selective and sequential derivatization, enabling the exploration of structure-activity relationships (SAR) for various biological targets, such as renin and protein kinases.[1]

This document provides detailed protocols for the derivatization of this compound via N-alkylation/acylation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It also includes a general workflow for subsequent biological screening.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Derivative Libraries start This compound N_alkylation N-4 Derivatization (Alkylation/Acylation) start->N_alkylation R-X, Base C_coupling C-6 Derivatization (Suzuki Coupling) start->C_coupling Ar-B(OH)₂, Pd Catalyst, Base N_product N-Substituted Library N_alkylation->N_product Di_product Di-substituted Library N_alkylation->Di_product C_product C-6 Aryl/Heteroaryl Library C_coupling->C_product C_coupling->Di_product N_product->C_coupling Sequential Coupling C_product->N_alkylation Sequential Alkylation

Figure 1: General derivatization strategies for this compound.

Experimental Protocols

Protocol 1: Derivatization at the N-4 Position via N-Alkylation

This protocol describes the alkylation of the secondary amine within the lactam ring to introduce a variety of alkyl or substituted alkyl groups.

Materials:

  • This compound (1.0 equiv.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equiv.)

  • Base: Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv.) or Sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (using K₂CO₃): To a dry round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[2]

G start 1. Add 6-bromo-benzoxazinone and K₂CO₃ to dry flask add_solvent 2. Add anhydrous DMF and stir start->add_solvent add_halide 3. Add alkyl halide (R-X) dropwise add_solvent->add_halide react 4. Heat to 60-80 °C and monitor by TLC add_halide->react workup 5. Quench with water and extract with Ethyl Acetate react->workup purify 6. Dry, concentrate, and purify via column chromatography workup->purify product 7. Obtain pure N-alkylated product purify->product

Figure 2: Workflow for the N-alkylation of this compound.

Protocol 2: Derivatization at the C-6 Position via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the C-6 bromo position with various aryl or heteroaryl boronic acids.

Materials:

  • This compound (or its N-alkylated derivative) (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv.)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio) to the flask via syringe. The final substrate concentration should be around 0.1 M.[3]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-benzoxazinone derivative.[5]

G start 1. Combine 6-bromo starting material, boronic acid, Pd catalyst, and base in a Schlenk flask inert 2. Evacuate and backfill with inert gas (3x) start->inert solvent 3. Add degassed solvent (e.g., Dioxane/Water) inert->solvent react 4. Heat to 80-100 °C and monitor by TLC/LC-MS solvent->react workup 5. Cool, dilute with water, and extract with Ethyl Acetate react->workup purify 6. Dry, concentrate, and purify via column chromatography workup->purify product 7. Obtain pure 6-aryl product purify->product

Figure 3: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Screening and Data Presentation

The synthesized library of derivatives can be screened against a variety of biological targets. Given the known activities of the benzoxazinone scaffold, initial screening could focus on kinase inhibition, antimicrobial activity, or renin inhibition.

Protocol 3: General Protocol for In-Vitro Kinase Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., PI3Kβ, EGFR).[1]

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Create a dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Reaction: In a 96- or 384-well plate, combine the kinase enzyme, a suitable substrate (e.g., a peptide), and ATP in an assay buffer.

  • Incubation: Add the test compounds from the dilution series to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This is often done using luminescence-based methods that quantify the amount of ATP remaining (e.g., Kinase-Glo® assay) or by detecting the phosphorylated substrate using specific antibodies.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G start Synthesized Derivative Library prep 1. Prepare Compound Dilution Series (e.g., in DMSO) start->prep assay 2. Perform In-Vitro Assay (e.g., Kinase Inhibition) prep->assay data 3. Measure Signal (Luminescence, Fluorescence, etc.) assay->data analysis 4. Calculate % Inhibition and Determine IC₅₀ values data->analysis hit Identify Hit Compounds (IC₅₀ < Threshold) analysis->hit sar Structure-Activity Relationship (SAR) Analysis hit->sar

Figure 4: General workflow for biological screening and hit identification.

Illustrative Data

The following tables present hypothetical quantitative data to illustrate how results from a biological screening campaign might be structured. The IC₅₀ values are for demonstration purposes only and represent potential outcomes from a kinase inhibition screen.

Table 1: Representative N-4 Derivatives and their Hypothetical Biological Activity (Kinase Target X)

Compound IDR Group (at N-4)Molecular WeightIC₅₀ (nM)
1a -CH₃242.0715,200
1b -CH₂CH₃256.099,800
1c -CH₂-Ph318.17750
1d -CH₂(4-F-Ph)336.16420
1e -CH₂(4-OCH₃-Ph)348.19680

Table 2: Representative C-6 Derivatives and their Hypothetical Biological Activity (Kinase Target X)

Compound IDAr Group (at C-6)Molecular WeightIC₅₀ (nM)
2a Phenyl304.141,250
2b 4-Fluorophenyl322.13890
2c 3-Pyridyl305.14560
2d 2-Thienyl310.18910
2e 4-Methylphenyl318.171,100

References

Application Notes and Protocols: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-Bromo-2H-1,4-benzoxazin-3(4H)-one scaffold in the design and development of novel therapeutic agents. This document details its application in the synthesis of potent renin inhibitors and platelet aggregation inhibitors, providing structured data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its rigid bicyclic structure provides a solid foundation for the spatial arrangement of pharmacophoric features, while the presence of a bromine atom at the 6-position offers a convenient handle for further chemical modifications, primarily through cross-coupling reactions. This allows for the introduction of diverse functionalities to modulate biological activity, selectivity, and pharmacokinetic properties. This document will explore two key therapeutic applications of this scaffold: the development of renin inhibitors for the management of hypertension and platelet aggregation inhibitors for the prevention of thrombosis.

I. Application in the Design of Renin Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade, making it a prime target for antihypertensive drugs. Derivatives of this compound have been successfully designed as potent, orally bioavailable small molecule inhibitors of renin.

Signaling Pathway

The renin-angiotensin system is a hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector molecule of the RAS. Angiotensin II binds to its receptor (AT1R), leading to vasoconstriction and the release of aldosterone, which promotes sodium and water retention, ultimately increasing blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE Benzoxazinone_Inhibitor 6-Substituted Benzoxazinone Inhibitor Benzoxazinone_Inhibitor->Renin Synthesis_Workflow_Renin Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent1 2,4-Diaminopyrimidine-5-boronic acid (or suitable boronate ester) Reagent1->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Catalyst->Reaction Product 6-(2,4-diaminopyrimidin-5-yl)- 2H-1,4-benzoxazin-3(4H)-one Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification ADP_Pathway cluster_platelet Platelet P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization cAMP_decrease ↓ cAMP AC->cAMP_decrease Shape_Change Platelet Shape Change (Primary Aggregation) Ca_Mobilization->Shape_Change Sustained_Aggregation Sustained Aggregation cAMP_decrease->Sustained_Aggregation GPIIb_IIIa GPIIb/IIIa Activation Shape_Change->GPIIb_IIIa Sustained_Aggregation->GPIIb_IIIa Platelet_Aggregation Platelet_Aggregation GPIIb_IIIa->Platelet_Aggregation Benzoxazinone_Inhibitor Benzoxazinone Derivative Benzoxazinone_Inhibitor->Platelet_Aggregation ADP ADP ADP->P2Y1 ADP->P2Y12 Synthesis_Workflow_Platelet Start1 3-Bromo-4-hydroxy benzaldehyde Step1 Condensation Start1->Step1 Start2 Anilines Start2->Step1 Intermediate1 Schiff Base Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Secondary Amine Step2->Intermediate2 Step3 O-Alkylation & Smiles Rearrangement Intermediate2->Step3 Start3 Chloroacetyl chloride Start3->Step3 Product 2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives Step3->Product

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the development of various pharmaceuticals. The protocol herein is designed for scalability and high purity, addressing the needs of drug development and manufacturing. This compound is a valuable building block for synthesizing molecules targeting central nervous system diseases and gastrointestinal tract disorders.[1] The presented methodology is based on the reaction of 2-amino-4-bromophenol with chloroacetyl chloride, followed by an intramolecular cyclization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a scaffold for the synthesis of a variety of biologically active molecules. The protocol detailed below outlines a robust and scalable two-step synthesis suitable for industrial production, ensuring high yield and purity of the final product.

Data Presentation

Table 1: Reactant and Reagent Specifications
CompoundCAS NumberMolecular Weight ( g/mol )Purity SpecificationSupplier
2-Amino-4-bromophenol38191-34-3188.02>98%Commercial Supplier
Chloroacetyl Chloride79-04-9112.94>99%Commercial Supplier
Potassium Carbonate584-08-7138.21Anhydrous, >99%Commercial Supplier
Acetone67-64-158.08Anhydrous, >99.5%Commercial Supplier
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Commercial Supplier
Table 2: Large-Scale Synthesis Parameters and Results
ParameterValueNotes
Scale10 kg of 2-Amino-4-bromophenolBased on a 500 L reactor
Reaction SolventAcetone (Step 1), DMF (Step 2)Anhydrous conditions are crucial
Reaction Temperature0-5 °C (Step 1), 120 °C (Step 2)Controlled addition and heating
Reaction Time2-3 hours (Step 1), 4-6 hours (Step 2)Monitored by HPLC
Typical Yield85-95%Isolated yield after purification
Product Purity>99%Determined by HPLC
Melting Point220-225 °CConsistent with reference data[2]

Experimental Protocols

Step 1: Synthesis of 2-(Chloroacetamido)-4-bromophenol (Intermediate)

Materials:

  • 2-Amino-4-bromophenol (10.0 kg, 53.2 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (8.1 kg, 58.5 mol)

  • Anhydrous Acetone (150 L)

  • Chloroacetyl Chloride (6.6 kg, 58.5 mol)

Procedure:

  • Charge a 500 L glass-lined reactor with 2-amino-4-bromophenol and anhydrous acetone.

  • Stir the mixture to ensure complete dissolution.

  • Add anhydrous potassium carbonate to the solution.

  • Cool the reaction mixture to 0-5 °C using a chiller.

  • Slowly add chloroacetyl chloride to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts.

  • The filtrate containing the intermediate is used directly in the next step.

Step 2: Intramolecular Cyclization to this compound

Materials:

  • Filtrate from Step 1 containing 2-(Chloroacetamido)-4-bromophenol

  • N,N-Dimethylformamide (DMF) (50 L)

  • Potassium Carbonate (K₂CO₃) (8.1 kg, 58.5 mol)

Procedure:

  • To the filtrate from Step 1, add N,N-Dimethylformamide (DMF) and additional potassium carbonate.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours.

  • Monitor the cyclization by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a separate vessel containing 500 L of cold water with vigorous stirring.

  • The crude product will precipitate out of the solution.

  • Filter the solid product and wash thoroughly with deionized water until the washings are neutral.

  • Dry the crude product under vacuum at 60-70 °C.

Purification Protocol:
  • Suspend the crude, dried this compound in a suitable solvent such as ethanol or isopropanol.

  • Heat the suspension to reflux to dissolve the product.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the final product under vacuum at 70-80 °C to a constant weight.

Mandatory Visualization

G cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_purification Purification A 2-Amino-4-bromophenol S1 Charge Reactor with 2-Amino-4-bromophenol, Acetone, and K₂CO₃ A->S1 B Chloroacetyl Chloride S3 Slowly Add Chloroacetyl Chloride B->S3 C Potassium Carbonate C->S1 D Acetone D->S1 S2 Cool to 0-5 °C S1->S2 S2->S3 S4 Stir at Room Temperature S3->S4 S5 HPLC Monitoring S4->S5 S6 Filter to Remove Salts S5->S6 Intermediate Intermediate: 2-(Chloroacetamido)-4-bromophenol in Acetone S6->Intermediate S7 Add DMF and K₂CO₃ Intermediate->S7 S8 Heat to 120 °C S7->S8 S9 HPLC Monitoring S8->S9 S10 Cool to Room Temperature S9->S10 S11 Precipitate in Water S10->S11 S12 Filter and Wash S11->S12 Crude Crude Product S12->Crude P1 Recrystallize from Ethanol/Isopropanol Crude->P1 P2 Filter Crystals P1->P2 P3 Dry Under Vacuum P2->P3 Final Final Product: This compound (>99% Purity) P3->Final

Caption: Experimental workflow for the large-scale synthesis of this compound.

Safety and Handling

  • 2-Amino-4-bromophenol: Harmful if swallowed. Causes skin and eye irritation.

  • Chloroacetyl Chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

  • This compound: Acute toxicity, oral (Category 4). Skin irritation (Category 2). Eye irritation (Category 2A). Specific target organ toxicity - single exposure (Category 3), Respiratory system.[2]

All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Emergency eyewash and shower stations should be readily accessible.

Conclusion

The protocol described provides a detailed and scalable method for the synthesis of high-purity this compound. This application note is intended to support researchers, scientists, and drug development professionals in the efficient production of this important chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis campaign.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis is a two-step process. The first step is the N-chloroacetylation of 2-amino-5-bromophenol with chloroacetyl chloride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide. The second step is an intramolecular Williamson ether synthesis (cyclization) of this intermediate, typically in the presence of a base, to yield the final product, this compound.

Q2: What are the critical factors affecting the overall yield of the synthesis?

A2: Several factors can significantly impact the yield, including the purity of the starting materials (2-amino-5-bromophenol and chloroacetyl chloride), the choice of solvent and base for both steps, reaction temperature, and reaction time. Efficient control of these parameters is crucial for minimizing side reactions and maximizing product formation.

Q3: How can I minimize the formation of the O-acylated byproduct during the first step?

A3: The amino group (-NH2) of 2-amino-5-bromophenol is generally more nucleophilic than the hydroxyl group (-OH), favoring N-acylation. To further enhance this selectivity, the reaction should be carried out under neutral or slightly acidic conditions initially. Using a non-nucleophilic base to scavenge the HCl byproduct formed during the reaction is also recommended. Running the reaction at a lower temperature can further improve the chemoselectivity for N-acylation.

Q4: What are the common challenges during the intramolecular cyclization step?

A4: The primary challenges in the cyclization step include incomplete reaction, leading to a low yield, and the formation of polymeric byproducts. The choice of a suitable base and solvent system is critical to ensure efficient deprotonation of the phenolic hydroxyl group, facilitating the intramolecular nucleophilic attack to displace the chloride.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a highly effective method for purifying this compound. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the impurities present.

Troubleshooting Guides

Low Yield in N-Chloroacetylation Step
Symptom Possible Cause Suggested Solution
Low conversion of 2-amino-5-bromophenol 1. Inactive chloroacetyl chloride (hydrolyzed). 2. Insufficient reaction time or temperature. 3. Poor solubility of starting material.1. Use freshly opened or distilled chloroacetyl chloride. 2. Monitor the reaction by TLC and adjust the reaction time or temperature accordingly. A moderate temperature increase (e.g., to 40-50°C) may be beneficial. 3. Choose a solvent in which 2-amino-5-bromophenol has good solubility, such as acetone, THF, or ethyl acetate.
Significant amount of O-acylated byproduct 1. Reaction conditions are too basic. 2. High reaction temperature.1. Perform the reaction without a base initially, or use a mild, non-nucleophilic base like sodium bicarbonate. 2. Maintain a low reaction temperature (0-25°C).
Formation of a dark, tarry substance 1. Decomposition of starting materials or product. 2. Side reactions due to impurities.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity starting materials.
Low Yield in Intramolecular Cyclization Step
Symptom Possible Cause Suggested Solution
Incomplete cyclization 1. Base is not strong enough to deprotonate the phenol. 2. Insufficient reaction time or temperature. 3. Poor solvent choice.1. Use a stronger base such as potassium carbonate, sodium hydride, or potassium tert-butoxide. 2. Increase the reaction temperature (refluxing in a suitable solvent is common) and monitor the reaction progress by TLC. 3. Use a polar aprotic solvent like DMF or acetone to facilitate the reaction.
Formation of a significant amount of insoluble polymer 1. Intermolecular side reactions are favored over intramolecular cyclization.1. Use high-dilution conditions to favor the intramolecular reaction. Add the solution of the chloroacetamide intermediate slowly to a solution of the base.
Product is difficult to isolate from the reaction mixture 1. The product has some solubility in the aqueous phase during workup.1. Ensure the aqueous phase is saturated with a salt like sodium chloride before extraction. 2. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

Experimental Protocols

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-bromophenol (1 equivalent) in a suitable solvent (e.g., acetone, ethyl acetate, or THF) at room temperature under an inert atmosphere.

  • Addition of Chloroacetyl Chloride : Cool the solution to 0°C using an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound
  • Preparation : Dissolve the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base : Add a suitable base (e.g., potassium carbonate, 2-3 equivalents) to the solution.

  • Reaction : Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup : After cooling to room temperature, pour the reaction mixture into ice-water. The solid product will precipitate out.

  • Purification : Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-5-bromophenol C N-(4-bromo-2-hydroxyphenyl)- 2-chloroacetamide A->C B Chloroacetyl Chloride B->C E This compound C->E C->E Heat D Base (e.g., K2CO3) D->E

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1_issues N-Chloroacetylation Issues cluster_step2_issues Cyclization Issues Start Low Yield Observed Step1 N-Chloroacetylation Step? Start->Step1 Step2 Intramolecular Cyclization Step? Start->Step2 LowConv Low Conversion Step1->LowConv Yes O_Acyl O-Acylation Byproduct Step1->O_Acyl Yes Tar Tarry Mixture Step1->Tar Yes IncompleteCyc Incomplete Cyclization Step2->IncompleteCyc Yes Polymer Polymer Formation Step2->Polymer Yes Isolation Isolation Problems Step2->Isolation Yes

Caption: Troubleshooting decision pathway for low yield.

Technical Support Center: Purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities largely depend on the synthetic route. A frequent pathway involves the reaction of 2-amino-5-bromophenol with an acetylating agent like chloroacetyl chloride. Potential impurities include:

  • Unreacted Starting Materials: 2-amino-5-bromophenol.

  • Intermediate Products: N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.

  • Side-Products: Di-acylated or O-acylated species, and potentially products from the hydrolysis of the benzoxazinone ring.

  • Reagent Residues: Residual base (e.g., triethylamine, potassium carbonate) or coupling agents.

Q2: My purified product has a persistent yellow or brownish color. What could be the cause?

A2: A persistent color can be due to several factors:

  • Oxidation Products: Phenolic compounds, in general, are susceptible to oxidation, which can form colored impurities.

  • Residual Starting Material: 2-amino-5-bromophenol and its oxidized forms can be colored.

  • Reaction Byproducts: Certain side reactions during the synthesis can lead to colored, often polymeric, materials.

Q3: The purity of my compound does not improve significantly after a single purification step. What should I do?

A3: It is not uncommon for a single purification technique to be insufficient. A combination of methods is often necessary. Consider a multi-step purification strategy:

  • An initial aqueous workup to remove water-soluble impurities.

  • Followed by recrystallization to remove closely related impurities.

  • If recrystallization is not effective, column chromatography can be employed to separate compounds with different polarities.

Q4: I am observing product degradation during column chromatography on silica gel. What are my options?

A4: The lactone and amide functionalities in the benzoxazinone ring can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can:

  • Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine (typically 0.1-1% in the eluent), to neutralize acidic sites.

  • Switch to an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solution is not saturated.- Incorrect solvent choice.- Presence of impurities inhibiting crystallization.- Concentrate the solution.- Cool the solution slowly in an ice bath or refrigerator.- Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in a good solvent and add a poor solvent dropwise until turbidity appears).- Scratch the inside of the flask with a glass rod to induce nucleation.
Oily precipitate forms instead of crystals - Solution is supersaturated.- Cooling is too rapid.- High concentration of impurities.- Warm the solution to redissolve the oil and allow it to cool more slowly.- Add a small amount of the good solvent to reduce saturation.- Perform a preliminary purification step (e.g., charcoal treatment, short silica plug) to remove impurities.
Low recovery of purified product - Product is too soluble in the chosen solvent.- Insufficient cooling.- Using too much solvent for washing the crystals.- Choose a solvent in which the product has lower solubility at cold temperatures.- Ensure the crystallization mixture is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate eluent system.- Column is overloaded.- Improper column packing.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product elutes too quickly (high Rf) - Eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product does not elute from the column (low Rf) - Eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Streaking or tailing of spots on TLC and column fractions - Compound is interacting too strongly with the stationary phase.- Sample is too concentrated.- Presence of highly polar impurities.- Add a small amount of a polar modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature).- Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.- A pre-purification step might be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture, or Dichloromethane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Gently heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, hot filter the solution to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent system.

  • Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 Hexane:Ethyl Acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Workup Crude->Workup Analysis1 Purity Check (TLC/NMR) Workup->Analysis1 Recrystallization Recrystallization Analysis2 Purity Check (TLC/NMR) Recrystallization->Analysis2 Column Column Chromatography Analysis3 Purity Check (TLC/NMR) Column->Analysis3 Pure Pure Product Analysis1->Recrystallization Impurities Present Analysis2->Column Impurities Still Present Analysis2->Pure >98% Pure Analysis3->Pure >98% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Recrystallization_Issue Recrystallization Fails Start->Recrystallization_Issue Column_Issue Column Chromatography Fails Start->Column_Issue No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Oily_Product Oily Product Recrystallization_Issue->Oily_Product Poor_Separation Poor Separation Column_Issue->Poor_Separation Degradation Product Degradation Column_Issue->Degradation Solution1 Change Solvent / Concentrate No_Crystals->Solution1 Solution2 Cool Slowly / Add Seed Crystal Oily_Product->Solution2 Solution3 Optimize Eluent via TLC Poor_Separation->Solution3 Solution4 Use Neutralized Silica or Alumina Degradation->Solution4

Technical Support Center: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and offering solutions.

Problem 1: Low Yield of the Desired Product

Low yields of this compound can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Incomplete N-acylation of 4-bromo-2-aminophenol Ensure the chloroacetyl chloride is added slowly and at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. Use a slight excess of chloroacetyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC).Drives the reaction to completion and minimizes degradation of reactants and products.
Suboptimal base selection for cyclization The choice of base is critical for the intramolecular cyclization. Weak bases may not be sufficient to deprotonate the phenolic hydroxyl group, while overly strong bases can promote side reactions. A moderately strong base like potassium carbonate is often effective.Promotes efficient cyclization to the desired benzoxazinone ring.
Inappropriate solvent The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. Aprotic polar solvents like acetone or dimethylformamide (DMF) are commonly used.Ensures a homogeneous reaction mixture and facilitates the desired reaction pathway.
Reaction temperature is too low or too high The initial acylation is typically performed at a low temperature, while the subsequent cyclization may require heating. Optimize the temperature for each step. For the cyclization, refluxing in a suitable solvent is common.Maximizes the reaction rate while minimizing the formation of thermal degradation products.
Problem 2: Presence of Significant Impurities or Side Products

The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their occurrence.

Potential Side Reactions and Mitigation Strategies:

  • O-Acylation: Acylation of the hydroxyl group of 4-bromo-2-aminophenol instead of the amino group. The amino group is generally more nucleophilic than the phenolic hydroxyl group, making N-acylation the major pathway.[1]

    • Mitigation: Perform the reaction under neutral or slightly basic conditions. The use of a base will deprotonate the phenol to a phenoxide, which is a better nucleophile, but the amine is still generally more reactive. Slow addition of the acylating agent at low temperatures favors N-acylation.

  • Di-acylation: Acylation of both the amino and hydroxyl groups.

    • Mitigation: Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. Monitor the reaction closely by TLC to avoid over-acylation.

  • Formation of a Dimer: Oxidative dimerization of the 4-bromo-2-aminophenol starting material can occur, especially in the presence of air and certain metal ions.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with any moisture present to form chloroacetic acid, which will not participate in the desired reaction.

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under a dry atmosphere.

  • Formation of N-(4-bromo-2-hydroxyphenyl)-2-hydroxyacetamide: The chloro group on the intermediate, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, can be displaced by water or hydroxide ions if the reaction conditions are too harsh or if there is water contamination.

    • Mitigation: Ensure anhydrous conditions and use a non-aqueous workup if possible.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction scheme for the synthesis of this compound?

A1: The most common synthetic route involves a two-step, one-pot reaction. First, 4-bromo-2-aminophenol is N-acylated with chloroacetyl chloride to form the intermediate N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide. This is followed by an intramolecular Williamson ether synthesis (cyclization) in the presence of a base to yield the final product.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 4-bromo-2-aminophenol 4-Bromo-2-aminophenol chloroacetyl_chloride Chloroacetyl Chloride intermediate N-(4-bromo-2-hydroxyphenyl) -2-chloroacetamide 4-bromo-2-aminophenol->intermediate chloroacetyl_chloride->intermediate final_product This compound intermediate->final_product base Base (e.g., K2CO3) base->final_product Side_Reactions start 4-Bromo-2-aminophenol + Chloroacetyl Chloride desired_intermediate N-acylated Intermediate start->desired_intermediate Desired Path o_acylation O-acylated Isomer start->o_acylation Side Reaction di_acylation Di-acylated Product start->di_acylation Side Reaction desired_product This compound desired_intermediate->desired_product Cyclization hydrolysis Hydrolyzed Intermediate desired_intermediate->hydrolysis Side Reaction Experimental_Workflow cluster_0 Reaction Setup cluster_1 N-Acylation cluster_2 Cyclization cluster_3 Workup & Purification dissolve Dissolve 4-bromo-2-aminophenol in anhydrous acetone cool Cool to 0-5 °C dissolve->cool add_cac Slowly add chloroacetyl chloride cool->add_cac stir_rt Stir at room temperature add_cac->stir_rt add_base Add potassium carbonate stir_rt->add_base reflux Heat to reflux add_base->reflux filter_salts Filter inorganic salts reflux->filter_salts evaporate Evaporate solvent filter_salts->evaporate extract Extract with ethyl acetate evaporate->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry purify Purify by recrystallization or chromatography dry->purify

References

Technical Support Center: Crystallization of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance White to pale cream powder/crystals
Melting Point 220-225 °C
CAS Number 24036-52-0

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on literature for analogous compounds, suitable solvents for crystallization include ethanol, and mixtures of ethyl acetate and a less polar solvent like petroleum ether. A good starting point is to test the solubility of the compound in these solvents at room temperature and at their boiling points to identify a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: What is a general procedure for the recrystallization of this compound?

A3: A general protocol, derived from procedures for similar benzoxazinone derivatives, is as follows:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed down by insulating the flask.

  • Crystal Formation: If crystals do not form upon cooling to room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q4: How can I improve the yield of my crystallization?

A4: Low yield can be due to several factors. Ensure you are using the minimum amount of hot solvent for dissolution. You can also try to partially evaporate the solvent from the filtrate to recover more dissolved product. Cooling the filtrate to a lower temperature (e.g., in a freezer) can also help to precipitate more of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is too dilute.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add a less polar "anti-solvent" dropwise to the solution at room temperature until turbidity persists, then warm slightly until the solution becomes clear and allow it to cool slowly.- Scratch the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal of this compound.
Oiling out (formation of a liquid layer instead of solid crystals). The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.- Use a lower boiling point solvent or a solvent mixture.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent before cooling slowly.- Try a different solvent system altogether.
Formation of very fine needles or powder. Crystallization is occurring too rapidly.- Slow down the cooling process by insulating the flask or placing it in a Dewar flask filled with warm water.- Use a solvent system in which the compound is slightly more soluble at room temperature.
Colored impurities in the final crystals. The impurities are co-crystallizing with the product.- Perform a hot filtration to remove any insoluble colored impurities before cooling.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product.- A second recrystallization may be necessary.
Low recovery of the compound. Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the washing solvent is ice-cold to minimize dissolution of the product.- Concentrate the mother liquor (the liquid remaining after filtration) and cool it to obtain a second crop of crystals.

Experimental Workflows and Logic

The following diagrams illustrate the general experimental workflow for crystallization and a troubleshooting decision tree.

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_crystallization start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue? oiling_out Oiling Out Occurs start->oiling_out Issue? poor_yield Poor Yield start->poor_yield Issue? impure_crystals Impure Crystals start->impure_crystals Issue? success Successful Crystallization start->success No Issue concentrate Concentrate Solution no_crystals->concentrate Too Soluble? add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Still No Crystals? seed_crystal Add Seed Crystal no_crystals->seed_crystal Still No Crystals? change_solvent Change Solvent/Mixture oiling_out->change_solvent High BP Solvent? slow_cooling Slower Cooling oiling_out->slow_cooling Rapid Precipitation? min_solvent Use Minimum Solvent poor_yield->min_solvent recover Recover from Mother Liquor poor_yield->recover Product in Filtrate? recrystallize Recrystallize Again impure_crystals->recrystallize charcoal Use Activated Charcoal impure_crystals->charcoal Colored? concentrate->success add_antisolvent->success seed_crystal->success change_solvent->success slow_cooling->success recrystallize->success charcoal->success min_solvent->success recover->success

Caption: Troubleshooting decision tree for this compound crystallization.

Technical Support Center: Optimizing Derivatization of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The content is designed to address specific issues encountered during common synthetic transformations of this scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The primary reactive sites on this compound are the nitrogen atom of the lactam and the bromine atom on the aromatic ring. Common derivatization strategies include:

  • N-Alkylation/N-Arylation: Introduction of substituents at the N-4 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at the C-6 position by forming new carbon-carbon or carbon-heteroatom bonds. Key examples include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

  • Ullmann Condensation: Formation of carbon-oxygen or carbon-nitrogen bonds at the C-6 position.

Q2: I am having trouble with the N-alkylation of this compound, specifically low yields and the formation of O-alkylated side products. How can I improve this?

A2: Low yields in N-alkylation can be due to incomplete deprotonation, poor nucleophilicity, or side reactions. The formation of O-alkylated products is a common issue with lactams. To favor N-alkylation, consider the following:

  • Base Selection: Use a soft, non-hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Strong, hard bases like sodium hydride (NaH) can favor O-alkylation.[1]

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO can enhance the reaction rate. However, for improved selectivity towards N-alkylation, less polar solvents like THF or toluene can be beneficial.[1]

  • Alkylating Agent: Softer alkylating agents, such as alkyl iodides or bromides, tend to favor reaction at the softer nitrogen atom.[1]

  • Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N-alkylation over O-alkylation.[1]

Q3: My Suzuki-Miyaura coupling reaction at the 6-position is giving low yields and significant homocoupling of the boronic acid. What are the likely causes and solutions?

A3: Low yields in Suzuki-Miyaura couplings can stem from several factors, including catalyst deactivation and side reactions. Homocoupling is often promoted by the presence of oxygen.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.

  • Catalyst and Ligand: For electron-rich bromoarenes like this compound, using electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the oxidative addition step and improve yields.

  • Base and Solvent: The choice of base and solvent system is critical. A combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a mixed solvent system like dioxane/water or toluene/water is often effective.

Q4: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination with this compound?

A4: Successful Buchwald-Hartwig amination depends on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst/Ligand System: The choice of ligand is crucial and depends on the amine coupling partner. For primary aliphatic amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos or XPhos can be good choices.[2][3] Pre-catalysts can also improve reaction efficiency.

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C).

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation
Possible Cause Troubleshooting Steps
Incomplete Deprotonation Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH). Ensure the base is fresh and anhydrous.
Poor Reactivity of Alkylating Agent Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Add a catalytic amount of sodium or potassium iodide to promote in situ halide exchange.
Steric Hindrance If using a bulky alkylating agent, a higher reaction temperature or a more reactive combination of base and solvent may be required.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.
Poor Solubility Choose a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, DMSO).
Issue 2: Low Yield or Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere. Increase the ligand-to-palladium ratio slightly to prevent palladium black formation.
Homocoupling of Boronic Acid (Suzuki) Thoroughly degas all solvents and reagents. Use a slightly higher ratio of the bromo-scaffold to the boronic acid (e.g., 1:1.1).
Protodeboronation of Boronic Acid (Suzuki) Use anhydrous solvents and reagents. Minimize reaction time. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material This can occur at high temperatures or with certain catalyst/ligand combinations. Try a lower reaction temperature or screen different ligands.
Poor Solubility of Reagents Select a solvent system where all components are soluble at the reaction temperature. For Suzuki reactions, a co-solvent like water is often necessary to dissolve the inorganic base.
Inappropriate Base For Suzuki, ensure the base is strong enough to facilitate transmetalation (K₂CO₃, Cs₂CO₃, K₃PO₄ are common). For Buchwald-Hartwig, a strong, non-nucleophilic base is essential (NaOtBu, LiHMDS).

Experimental Protocols

General Procedure for N-Alkylation of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).

  • Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the starting material.

  • Add a suitable base (e.g., K₂CO₃, 1.5-2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equiv.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Note: The following tables provide representative reaction conditions and yields for the derivatization of bromo-substituted aromatic compounds analogous to this compound, as specific data for this exact substrate is limited in the literature. These should be used as a starting point for optimization.

Table 1: N-Alkylation of Lactam-Containing Heterocycles (Analogous Systems)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF806~75-85
Ethyl IodideCs₂CO₃Acetonitrile6012~80-90
Methyl IodideNaHTHFrt4~60-70 (potential for O-alkylation)
Propargyl BromideK₂CO₃Acetone508~70-80

Table 2: Suzuki-Miyaura Coupling of Bromo-Aromatic Scaffolds

Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100~85-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃Dioxane/H₂O90~80-90
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF110~70-80
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃THF/H₂O80~65-75

Table 3: Buchwald-Hartwig Amination of Bromo-Aromatic Scaffolds

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene100~90-98
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110~85-95
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSTHF80~80-90
PiperidineXPhos Pd G3 (2)-K₃PO₄t-BuOH100~90-97

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Target Temperature inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction & Aqueous Wash monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield cause1 Poor Reagent Quality (wet, old) start->cause1 cause2 Suboptimal Reaction Conditions (T, time) start->cause2 cause3 Catalyst/Ligand Deactivation start->cause3 cause4 Poor Solubility start->cause4 sol1 Use Fresh, Anhydrous Reagents & Solvents cause1->sol1 sol2 Optimize Temperature & Reaction Time cause2->sol2 sol3 Ensure Inert Atmosphere; Screen Ligands cause3->sol3 sol4 Change Solvent System cause4->sol4 Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pdi R-Pd(II)-X(L_n) pd0->pdi Oxidative Addition pdii R-Pd(II)-R'(L_n) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product R-R' (Coupled Product) pdii->product reagents R-X (Aryl Bromide) reagents->pdi boronic R'-B(OH)₂ + Base boronic->pdi

References

Technical Support Center: Purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Based on typical synthetic routes, common impurities may include:

  • Unreacted Starting Materials: Such as 2-aminophenol and chloroacetyl chloride.

  • Non-brominated Intermediate: 2H-1,4-benzoxazin-3(4H)-one.

  • Over-brominated Byproducts: For instance, 6,8-dibromo-2H-1,4-benzoxazin-3(4H)-one.

  • Residual Bromine: Leftover from the bromination step, often indicated by a yellow or orange hue.

  • Solvent Residues: From the reaction or initial work-up.

Q2: My product has a distinct color (yellow/orange). What is the likely cause and how can I remove it?

A2: A yellow or orange color in the crude product often suggests the presence of residual bromine. This can typically be removed by washing the solid product with a 10% aqueous solution of sodium thiosulfate. Subsequent washing with a non-polar solvent like hexane can help remove non-polar impurities.

Q3: What is the most straightforward method to improve the purity of my compound?

A3: For compounds with a purity of 80% or higher, recrystallization is often the most effective and straightforward purification method. The choice of solvent is critical for successful recrystallization.

Q4: How do I choose an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is a relatively polar molecule, polar solvents are a good starting point. Ethanol and acetonitrile are commonly used for recrystallizing aromatic and heterocyclic compounds. Solvent mixtures, such as ethyl acetate/hexane or dichloromethane/petroleum ether, can also be effective. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Q5: My compound is still impure after recrystallization. What should I do next?

A5: If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity (<80%) Significant amounts of starting materials or byproducts.Consider an initial purification by column chromatography before attempting recrystallization.
Oily Product During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solvent is too non-polar.Use a lower-boiling point solvent or a more polar solvent system. Ensure the product is fully dissolved before cooling.
Poor Crystal Formation Solution is too dilute, or cooling is too rapid.Concentrate the solution before cooling. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Multiple Spots on TLC After Purification Impurities have similar polarity to the product.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Purification Method Typical Purity Before Expected Purity After Advantages Disadvantages
Washing with Na2S2O3 90-95% (with Br2)95-97%Removes residual bromine color.Does not remove organic impurities.
Recrystallization 80-95%>98%Simple, cost-effective, good for removing small amounts of impurities.Solvent selection can be trial-and-error; product loss in the mother liquor.
Column Chromatography <80% or post-recrystallization>99%Highly effective for separating complex mixtures and closely related compounds.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualizations

Purification_Workflow start Crude Product (this compound) check_color Is the product colored (yellow/orange)? start->check_color wash_na2s2o3 Wash with 10% aq. Na2S2O3 check_color->wash_na2s2o3 Yes check_purity Assess Purity (TLC/NMR) check_color->check_purity No wash_na2s2o3->check_purity high_purity Purity > 80%? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column_chrom Column Chromatography high_purity->column_chrom No final_product Pure Product recrystallize->final_product column_chrom->final_product

Caption: Decision workflow for purifying this compound.

Technical Support Center: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Inconsistent or non-reproducible biological assay results.

  • Question: My biological assay results with this compound are inconsistent. What could be the cause?

  • Answer: Inconsistent results can stem from the degradation of the compound. The benzoxazinone ring is susceptible to hydrolysis, especially under acidic or basic conditions. If your assay buffer is not within a neutral pH range, or if the compound is stored in a protic solvent for an extended period, degradation may occur, leading to a lower effective concentration of the active compound and variability in your results. It is also crucial to consider the stability of the compound under your specific assay conditions (e.g., temperature, presence of enzymes).

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample of this compound. What are these impurities?

  • Answer: The appearance of new peaks can indicate degradation or the presence of impurities from the synthesis.

    • Degradation Products: Under aqueous conditions, particularly at non-neutral pH, the lactone bond of the benzoxazinone ring can hydrolyze. This would likely result in the formation of a 2-aminophenol derivative.

    • Synthetic Impurities: Common impurities from the synthesis of this compound could include starting materials or byproducts from side reactions. Inadequate purification can lead to the presence of these impurities. We recommend verifying the purity of your compound using a secondary method if possible.

Issue 3: Poor solubility of the compound.

  • Question: I am having difficulty dissolving this compound. What solvents are recommended?

  • Answer: this compound is a solid with limited solubility in aqueous solutions. For biological assays, it is common to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in the dissolution process.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound?

    • A1: For long-term storage, the solid compound should be stored in a cool, dry, and dark place. Supplier recommendations often state room temperature storage for the solid.[1] However, to minimize potential degradation over time, storage at 2-8°C is advisable. Solutions, especially in protic solvents, are less stable and should be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Stability

  • Q2: How stable is this compound in solution?

    • A2: The stability of this compound in solution is highly dependent on the solvent and pH. The benzoxazinone ring is susceptible to hydrolysis, particularly in the presence of strong acids or bases. It is recommended to use buffers with a pH as close to neutral as possible and to prepare solutions fresh before use.

  • Q3: Is this compound sensitive to light?

Experimental Use

  • Q4: What are common degradation pathways for this compound?

    • A4: The primary degradation pathway is the hydrolysis of the lactone bond within the benzoxazinone ring. This can be catalyzed by both acid and base, leading to ring-opening and the formation of the corresponding 2-aminophenol derivative.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureLight ConditionsAtmosphere
SolidRoom Temperature (short-term), 2-8°C (long-term)Protect from lightDry
Solution (in DMSO/Ethanol)-20°C or -80°C (aliquoted)Protect from lightInert gas (optional)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.

Protocol 2: General Procedure for Assessing Compound Stability

  • Prepare a solution of this compound in the desired experimental buffer or solvent.

  • Divide the solution into several aliquots.

  • Store the aliquots under different conditions to be tested (e.g., varying temperature, light exposure, pH).

  • At specified time points, analyze an aliquot from each condition by a suitable analytical method, such as HPLC or LC-MS.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Mandatory Visualization

logical_relationship cluster_troubleshooting Troubleshooting Flow Inconsistent Results Inconsistent Results Check Compound Integrity Check Compound Integrity Inconsistent Results->Check Compound Integrity Review Assay Conditions Review Assay Conditions Inconsistent Results->Review Assay Conditions Prepare Fresh Solutions Prepare Fresh Solutions Check Compound Integrity->Prepare Fresh Solutions pH Stability pH Stability Review Assay Conditions->pH Stability Solvent Effects Solvent Effects Review Assay Conditions->Solvent Effects Temperature Effects Temperature Effects Review Assay Conditions->Temperature Effects

Caption: Troubleshooting logic for inconsistent experimental results.

experimental_workflow Start Start Weigh Compound Weigh Compound Start->Weigh Compound Dissolve in Organic Solvent Dissolve in Organic Solvent Weigh Compound->Dissolve in Organic Solvent Dilute in Assay Buffer Dilute in Assay Buffer Dissolve in Organic Solvent->Dilute in Assay Buffer Perform Experiment Perform Experiment Dilute in Assay Buffer->Perform Experiment Analyze Data Analyze Data Perform Experiment->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for using the compound.

References

Technical Support Center: Synthesis of Benzoxazinone Cores

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazinone cores. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 4H-3,1-benzoxazin-4-ones?

A1: The synthesis of 4H-3,1-benzoxazin-4-ones typically begins with anthranilic acids or 2-aminobenzyl alcohols. These are reacted with various electrophilic reagents such as acid chlorides, anhydrides, or aldehydes to form the benzoxazinone ring.[1] The specific choice of starting materials will determine the substitution pattern on the final product.

Q2: My reaction is yielding the N-acylated anthranilic acid intermediate instead of the cyclized benzoxazinone. What could be the issue?

A2: The formation of the N-acylated anthranilic acid is a common intermediate step.[2] Failure to cyclize can be due to insufficient activation of the carboxylic acid group. The use of a cyclizing agent is often necessary to facilitate the intramolecular nucleophilic attack to form the benzoxazinone ring.[2] Common cyclizing agents include acetic anhydride or a mixture of cyanuric chloride and dimethylformamide (DMF).[2][3]

Q3: I am observing the formation of a dihydro-benzoxazinone byproduct. How can I avoid this?

A3: The formation of 1,2-dihydro-4H-benzoxazin-4-ones is a known side reaction, particularly when using orthoesters as reagents.[4][5] This byproduct arises from the ring closure without the final elimination of an alcohol molecule. Several factors can influence the formation of this dihydro intermediate:

  • Electron-withdrawing groups: Substituents on the anthranilic acid that are electron-withdrawing tend to favor the formation of the dihydro product.[4][5]

  • Reaction time: In some cases, a shorter reaction time may yield the dihydro intermediate, while a longer reaction time allows for the elimination to the desired benzoxazinone.[5]

  • Reaction conditions: Attempts to force the elimination using stronger acids or bases may not be effective and could lead to ring-opening.[4]

Q4: What is the impact of substituents on the starting materials on the overall reaction outcome?

A4: Substituents on the aromatic rings of the starting materials have a significant influence on the reactivity and stability of the benzoxazinone product.[1]

  • Electron-donating groups on the anthranilic acid generally favor the formation of the desired 4H-benzo[d][4][5]oxazin-4-ones.[4]

  • Electron-withdrawing groups can decrease the nucleophilicity of the amino group, potentially slowing down the reaction and favoring the formation of dihydro intermediates.[4][5]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as appropriate for the specific protocol.- Ensure the catalyst, if used, is active and added in the correct amount.
Sub-optimal reaction conditions - Optimize the choice of solvent, temperature, and catalyst. Refer to literature for similar substrates.- For reactions involving acid chlorides, ensure an appropriate base (e.g., triethylamine, pyridine) is used to scavenge HCl.[2]
Poor quality of reagents - Use freshly distilled or high-purity solvents and reagents.- Ensure that reagents like acetic anhydride are dry, as moisture can lead to side reactions.
Catalyst poisoning - Ensure all glassware is clean and free of contaminants that could poison the catalyst, especially for palladium- or copper-catalyzed reactions.
Problem 2: Ring Opening of the Benzoxazinone Core
Potential Cause Troubleshooting Steps
Presence of moisture - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.
Nucleophilic attack - The benzoxazinone ring is susceptible to nucleophilic attack, which can lead to ring opening.[6] If the reaction mixture contains strong nucleophiles, consider protecting the benzoxazinone or modifying the reaction sequence.
Basic workup conditions - During workup, avoid strong bases if possible, as they can promote hydrolysis of the benzoxazinone ring.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of unreacted starting materials - Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.- Use column chromatography with an appropriate solvent system to separate the product from unreacted starting materials.
Formation of byproducts (e.g., dihydro-benzoxazinone) - Adjust reaction conditions (e.g., reaction time, temperature) to minimize byproduct formation.[5]- Utilize column chromatography with a suitable solvent gradient to separate the desired product from closely related byproducts.
Product is an oil or difficult to crystallize - Attempt purification by column chromatography.- Try different solvent systems for recrystallization.

Data Presentation

Table 1: Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones using Cyanuric Chloride/DMF [7]

EntryR-Group of Acyl ChlorideYield (%)Melting Point (°C)
2aPhenyl86123-124
2b4-Methylphenyl92162-163
2c4-Methoxyphenyl85155-156
2d4-Nitrophenyl86202-204
2eN-Phthaloylmethyl82261-263
2f4-Bromophenyl89184-185
2gStyryl80148-149
2hDiphenylamino83167-168
2i2-Naphthyl91181-182

Table 2: Influence of Substituents on the Formation of 4H-Benzo[d][4][5]oxazin-4-ones vs. Dihydro Analogs from Anthranilic Acids and Orthoesters [4][8]

Anthranilic Acid SubstituentOrthoesterProduct TypeYield (%)
HTriethyl orthoacetateBenzoxazinone85
HTriethyl orthopropionateBenzoxazinone75
HTriethyl orthobenzoateBenzoxazinone (48h)91
HTriethyl orthobenzoateDihydro (24h)88
5-MethoxyTriethyl orthoacetateBenzoxazinone82
5-NitroTriethyl orthoacetateDihydro84
5-ChloroTriethyl orthoformateDihydro80

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride

This protocol is adapted from a standard procedure for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.[1][9]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Ethanol (for recrystallization)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, combine anthranilic acid (1.0 equivalent) and an excess of acetic anhydride (e.g., 10 equivalents).

  • Heat the mixture to reflux (approximately 130-140 °C) for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid or oil, add petroleum ether to precipitate the product.

  • Collect the solid product by filtration and wash with a small amount of cold petroleum ether.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.

Protocol 2: One-Pot Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol describes a one-pot synthesis using cyanuric chloride/DMF as the cyclizing agent.[2]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Triethylamine

  • Chloroform

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve anthranilic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in chloroform in a round-bottom flask.

  • To this stirred solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours to form the N-benzoylanthranilic acid intermediate.

  • In a separate flask, prepare a solution of cyanuric chloride (1.0 equivalent) in DMF.

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Continue stirring at room temperature for approximately 4 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Add distilled water and ice to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Start Synthesis check_reaction Monitor Reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No Product Spot low_yield Low Yield check_reaction->low_yield Faint Product Spot byproducts Byproducts Observed check_reaction->byproducts Multiple Spots purify Purification (Chromatography/Recrystallization) check_reaction->purify Clean Reaction optimize_time_temp Increase Time/Temp incomplete->optimize_time_temp check_reagents Check Reagent Quality incomplete->check_reagents optimize_conditions Optimize Conditions (Solvent, Catalyst) low_yield->optimize_conditions byproducts->optimize_conditions byproducts->purify optimize_time_temp->check_reaction check_reagents->start optimize_conditions->start end_product Pure Product purify->end_product

Caption: A general troubleshooting workflow for benzoxazinone synthesis.

Dihydro_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Anthranilic Acid Anthranilic Acid Iminium Ion Iminium Ion Anthranilic Acid->Iminium Ion Orthoester Orthoester Orthoester->Iminium Ion Ring-Closed Intermediate Ring-Closed Intermediate Iminium Ion->Ring-Closed Intermediate Intramolecular Cyclization Dihydro-benzoxazinone Dihydro-benzoxazinone Ring-Closed Intermediate->Dihydro-benzoxazinone Protonation Benzoxazinone Benzoxazinone Ring-Closed Intermediate->Benzoxazinone Elimination of ROH (Favored by EDG) Dihydro-benzoxazinone->Benzoxazinone Further Reaction (e.g., longer time)

Caption: Mechanism showing the formation of benzoxazinone and the competing dihydro byproduct.

References

Technical Support Center: Scaling Up the Production of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low product yield is a common issue in organic synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

    • Purity of Starting Materials: Ensure the purity of your starting materials, 2-amino-5-bromophenol and chloroacetyl chloride. Impurities can lead to unwanted side reactions. It is advisable to use reagents from a reputable supplier and to check their purity by appropriate analytical methods (e.g., NMR, GC-MS) if in doubt.

    • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure that the initial acylation step is carried out at a low temperature (e.g., 0-5 °C) to prevent side reactions. The subsequent cyclization step may require heating, but excessive heat can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Incomplete Reaction: If the reaction has not gone to completion, you may see starting materials remaining on your TLC plate. Consider extending the reaction time or slightly increasing the temperature for the cyclization step.

    • Moisture and Air Sensitivity: While this reaction is not extremely sensitive to air and moisture, it is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions, especially on a larger scale. Ensure all glassware is thoroughly dried before use.

    • Base Strength and Stoichiometry: The choice and amount of base are critical for the cyclization step. A weak base like sodium bicarbonate or potassium carbonate is typically used. Using a strong base could lead to the decomposition of the starting materials or product. Ensure the stoichiometry of the base is correct.

Issue 2: Formation of Significant Impurities

  • Question: I am observing significant impurity spots on my TLC analysis of the crude product. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of impurities is a common challenge. In the synthesis of this compound, several side products can form.

    • N,O-diacylation: Chloroacetyl chloride can react with both the amino and hydroxyl groups of 2-amino-5-bromophenol. To minimize this, add the chloroacetyl chloride slowly and at a low temperature to favor N-acylation.

    • Poly-bromination: While less likely with the starting material, ensure that there are no free bromine sources in your reaction that could lead to further bromination of the aromatic ring.

    • Uncyclized Intermediate: The N-(chloroacetyl)-2-amino-5-bromophenol intermediate may not fully cyclize. Ensure sufficient reaction time and appropriate temperature for the cyclization step.

    • Hydrolysis of Chloroacetyl Chloride: If there is excess moisture in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid, which will not react to form the desired product.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer: this compound is a solid. The primary methods for purification are recrystallization and column chromatography.

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. A common solvent system for recrystallization of benzoxazinones is ethanol or a mixture of ethanol and water. The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form crystals.

    • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increasing.

    • Washing: Before final purification, washing the crude product with water can help remove any inorganic salts. A wash with a cold, non-polar solvent like hexane can remove non-polar impurities.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanism

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most common and straightforward synthesis involves a two-step, one-pot reaction starting from 2-amino-5-bromophenol. The first step is the N-acylation of the amino group with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form the benzoxazinone ring.

  • Q2: What is the role of the base in the reaction?

    • A2: The base, typically a weak inorganic base like sodium bicarbonate or potassium carbonate, is crucial for the second step of the reaction. It deprotonates the phenolic hydroxyl group, making it a nucleophile that can attack the carbon bearing the chlorine atom in the N-chloroacetyl intermediate, leading to the cyclization and formation of the ether linkage.

  • Q3: Can I use a different acylating agent instead of chloroacetyl chloride?

    • A3: Yes, other acylating agents with a good leaving group can be used, such as bromoacetyl bromide. However, chloroacetyl chloride is commonly used due to its availability and reactivity.

Scale-Up and Production

  • Q4: What are the main challenges when scaling up the production of this compound?

    • A4: Key challenges during scale-up include:

      • Exothermic Reaction Control: The initial acylation reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain a low temperature and prevent side reactions.

      • Mixing: Ensuring efficient mixing in a large reactor is important for maintaining homogeneity and achieving consistent results.

      • Product Isolation and Purification: Handling and purifying large quantities of solid product can be challenging. Filtration and drying processes need to be optimized for efficiency.

      • Solvent Handling: The use of large volumes of solvents requires appropriate safety measures and recovery/disposal procedures.

  • Q5: Are there any specific safety precautions I should take during this synthesis?

    • A5: Yes. Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed with care, especially during the addition of the acylating agent.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆BrNO₂
Molecular Weight228.04 g/mol
AppearanceWhite to off-white solid
Melting Point220-225 °C
Purity (typical)>97%

Table 2: Typical Reaction Parameters and Outcomes

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Starting Materials
2-amino-5-bromophenol1.0 eq1.0 eq
Chloroacetyl chloride1.1 - 1.2 eq1.1 - 1.2 eq
Base (e.g., K₂CO₃)2.0 - 2.5 eq2.0 - 2.5 eq
Solvent (e.g., Acetone)10-20 mL/g8-15 mL/g
Reaction Conditions
Acylation Temperature0 - 5 °C0 - 10 °C
Cyclization TemperatureRefluxReflux
Reaction Time4 - 8 hours6 - 12 hours
Outcome
Typical Yield75 - 85%70 - 80%
Purity after Recrystallization>98%>97%

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the laboratory-scale synthesis.

Materials:

  • 2-amino-5-bromophenol

  • Chloroacetyl chloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reactant Addition: To the flask, add 2-amino-5-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.2 eq). Add anhydrous acetone to the flask to create a stirrable slurry.

  • Acylation: Cool the flask in an ice bath to 0-5 °C. Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous acetone and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid to remove potassium carbonate and wash the solid with acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: To the crude solid, add water and stir for 30 minutes. Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-amino-5-bromophenol, K2CO3 in Acetone acyl N-Acylation with Chloroacetyl Chloride (0-5 °C) start->acyl 1. Add Chloroacetyl Chloride cyclize Intramolecular Cyclization (Reflux) acyl->cyclize 2. Heat to Reflux filter1 Filter to remove inorganic salts cyclize->filter1 3. Cool and Filter evap Evaporate Solvent filter1->evap wash Wash with Water and cold Ethanol evap->wash recryst Recrystallize from Ethanol wash->recryst dry Dry under Vacuum recryst->dry end Final Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization A 2-amino-5-bromophenol C N-(chloroacetyl)-2-amino-5-bromophenol (Intermediate) A->C + B Chloroacetyl Chloride B->C D Deprotonation of Phenol (Base) C->D E Nucleophilic Attack D->E F This compound (Final Product) E->F - Cl-

Caption: Proposed reaction mechanism for the synthesis of this compound.

troubleshooting_workflow cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps start Low Yield or Impure Product tlc TLC Analysis of Crude Mixture start->tlc nmr NMR of Crude Product start->nmr purification Optimize Purification (Recrystallization, Chromatography) start->purification Difficulty Purifying check_reagents Check Purity of Starting Materials tlc->check_reagents Unidentified Spots optimize_conditions Optimize Reaction Conditions (Temp, Time) tlc->optimize_conditions Starting Material Remaining check_base Verify Base Stoichiometry and Strength nmr->check_base Evidence of Side Products solution Improved Yield and Purity check_reagents->solution optimize_conditions->solution check_base->solution purification->solution

Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.

unexpected results in the NMR spectrum of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and have encountered unexpected results in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for the product. What are the likely causes?

A1: Unexpected peaks in the NMR spectrum typically arise from several sources:

  • Residual Starting Materials: Incomplete reaction can lead to signals from 2-amino-5-bromophenol or reagents like chloroacetyl chloride.

  • Solvent Impurities: Residual solvents from the reaction or purification steps (e.g., Ethyl Acetate, Dichloromethane) or the NMR solvent itself (e.g., residual protiated solvent, water) are common.[1][2]

  • Side Products: Depending on the reaction conditions, side reactions may produce related impurities that will have distinct NMR signals.

  • Sample Contamination: Contaminants can be introduced during sample preparation, such as grease from glassware joints.[1]

Q2: The chemical shifts of my aromatic protons are different from the literature values. Why would this happen?

A2: Minor shifts in proton signals can be caused by:

  • Concentration Effects: The chemical shifts of protons, especially those involved in hydrogen bonding (like the N-H proton), can be concentration-dependent.[2]

  • Solvent Effects: The choice of NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) can significantly influence the chemical shifts due to different solvent-solute interactions.[2] Always compare your spectrum to literature data acquired in the same solvent.

  • pH and Temperature: Changes in pH or temperature can also affect the chemical environment of the protons, leading to shifts in their resonance frequencies.

Q3: I have a broad peak in my spectrum. How can I identify if it's an N-H or O-H proton?

A3: A common method to identify exchangeable protons (like N-H or O-H from residual water/phenol) is a D₂O exchange experiment.[2] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly diminish in intensity.[2]

Q4: My baseline is noisy and the peaks are broad. What could be the issue?

A4: Poor signal-to-noise and broad peaks can result from several factors:[3]

  • Low Sample Concentration: If the sample is too dilute, the signal-to-noise ratio will be low.

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized (shimming) for each sample. Poor shimming leads to broad, distorted peaks.[3][4]

  • Undissolved Solids: The presence of suspended particles in the NMR tube will broaden the signals.[3] Ensure your sample is fully dissolved and filter it if necessary.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Guide

If you observe an unexpected NMR spectrum, follow this logical workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow cluster_1 Resolution start Unexpected NMR Spectrum Observed check_solvent 1. Identify Solvent & Water Peaks (e.g., DMSO-d6 ~2.50, H2O ~3.33 ppm) start->check_solvent check_sm 2. Compare with Starting Material Spectra (See Table 3) check_solvent->check_sm check_broad 3. Analyze Broad Peaks (Perform D2O exchange?) check_sm->check_broad check_purity 4. Assess Overall Purity (Integrate all signals) check_broad->check_purity decision Issue Identified? check_purity->decision repurify Repurify Sample (Recrystallization, Column Chromatography) decision->repurify Yes (Impurity Present) reacquire Re-acquire Spectrum (Check shimming, concentration) decision->reacquire Yes (Acquisition Issue) consult Consult Literature / Supervisor decision->consult No

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Data Presentation: NMR Spectral Data

For clarity, the structure of this compound is shown below with atom numbering for NMR assignment.

G cluster_mol This compound mol H5 H-5 H7 H-7 H8 H-8 H2 H-2 (CH2) H4 H-4 (NH)

Caption: Structure and key proton numbering for NMR assignments.

Table 1: Expected ¹H NMR Data for this compound (Solvent: DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-4 (NH )~10.7broad singlet1H
H-5~7.1doublet (d)1H
H-7~7.0doublet of doublets (dd)1H
H-8~6.9doublet (d)1H
H-2 (CH₂ )~4.6singlet (s)2H

Table 2: Expected ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C-3)~164
C-8a~140
C-4a~128
C-7~125
C-5~118
C-8~117
C-6 (C-Br)~112
CH₂ (C-2)~67

Table 3: ¹H NMR Data for Common Impurities (Solvent: DMSO-d₆, unless specified)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
2-Amino-5-bromophenolAromatic H's6.6 - 7.0multiplets
-NH₂~4.9broad singlet
-OH~9.2broad singlet
Chloroacetyl chloride-CH₂-~4.7 (in CDCl₃)singlet
Water (H₂O/HOD)-OH~3.3broad singlet
Ethyl Acetate-CH₂-~4.0quartet
-CH₃~1.9singlet
-CH₃~1.1triplet
Dichloromethane-CH₂-~5.7singlet

Experimental Protocols

General Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

  • Dissolution: Dissolve one equivalent of 2-amino-5-bromophenol in a suitable solvent (e.g., acetone or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a slight excess (e.g., 1.1 to 1.5 equivalents) of a base, such as potassium carbonate or triethylamine, to the solution.

  • Acylation: Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride (approximately 1.1 equivalents) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. The filtrate is then typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[5][6]

NMR Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the dry, purified compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If solids remain, the sample may need to be filtered through a small plug of glass wool in a Pasteur pipette.[4]

  • Acquisition: Insert the NMR tube into the spectrometer. Ensure the sample is properly positioned.[3] Allow the sample to equilibrate to the probe temperature before proceeding with locking, tuning, and shimming the instrument for optimal resolution.

References

Validation & Comparative

Comparative Biological Activity of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its analogs. The information is compiled from recent studies, offering insights into their potential as therapeutic agents.

The 1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 6-position of this scaffold can significantly influence its biological profile. This guide summarizes the available data on the biological activities of 6-bromo-substituted analogs, presenting quantitative data where available and detailing the experimental methodologies used for their evaluation.

Comparative Analysis of Biological Activity

While a direct head-to-head comparison of a comprehensive series of this compound analogs is limited in the current literature, data from various studies on different biological activities have been collated to provide a comparative overview.

CompoundBiological ActivityCell Line/OrganismKey FindingsReference
6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one AntibacterialStaphylococcus aureus, Bacillus species, Aspergillus species, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniaExhibited significant antibacterial activity with zones of inhibition ranging from 10 – 16mm.[3][4][3][4][5]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (derived from the benzoxazinone)AntibacterialStaphylococcus aureus, Bacillus species, Aspergillus species, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniaShowed high activity against the tested bacterial strains.[4][5][4][5]
6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one Anti-inflammatoryIn vivo (animal model)Demonstrated anti-inflammatory activity of 61.75% and 71.53% at 20mg/kg and 40mg/kg dose levels, respectively.[6][6]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (derived from the benzoxazinone)Anti-inflammatoryIn vivo (animal model)Showed higher anti-inflammatory activity of 69.52% and 83.55% at 20mg/kg and 40mg/kg dose levels, respectively, compared to the parent benzoxazinone and the standard drug indomethacin.[6][6]
Series of 2H-1,4-benzoxazin-3(4H)-one derivatives (not 6-bromo substituted) modified with 1,2,3-triazole Anti-inflammatoryLPS-induced BV-2 microglial cellsCompounds e2 , e16 , and e20 effectively reduced NO production and decreased the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[7][7]
Series of benzoxazinones (substituents not specified as 6-bromo) α-Chymotrypsin InhibitionIn vitro enzyme assayA series of 28 synthesized benzoxazinones showed good inhibition of α-chymotrypsin with IC50 values ranging from 6.5 to 341.1μM.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Antibacterial Activity Assessment

The antibacterial activity of the synthesized compounds was determined using the agar well diffusion method.[3]

  • Microbial Cultures : The test organisms, including Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumonia) bacteria, and a fungus (Aspergillus species), were maintained on appropriate agar slants.

  • Inoculum Preparation : A loopful of each microbial culture was inoculated into 5 mL of nutrient broth and incubated at 37°C for 24 hours.

  • Agar Plate Preparation : Molten Mueller-Hinton agar was poured into sterile Petri plates and allowed to solidify. The microbial inoculums were then uniformly spread over the agar surface.

  • Well Preparation and Compound Application : Wells of 6 mm diameter were made in the agar plates using a sterile borer. A specific concentration of each test compound, dissolved in a suitable solvent, was added to the wells.

  • Incubation and Measurement : The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters. Standard antibiotics like Ciprofloxacin were used as positive controls.[3][4]

In Vivo Anti-inflammatory Activity

The anti-inflammatory activity was evaluated using a carrageenan-induced paw edema model in rats.[6]

  • Animal Model : Wistar albino rats of either sex, weighing between 150-200g, were used. The animals were fasted overnight before the experiment with free access to water.

  • Compound Administration : The test compounds were administered orally at doses of 20 mg/kg and 40 mg/kg. A control group received the vehicle, and a standard group received indomethacin (10 mg/kg).

  • Induction of Edema : One hour after the administration of the test compounds, 0.1 mL of 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition : The percentage inhibition of edema was calculated for each group relative to the control group.

In Vitro Anti-inflammatory Activity in Microglial Cells

The anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives were assessed in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7]

  • Cell Culture : BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay : The cytotoxicity of the compounds was determined using the MTT assay to select non-toxic concentrations for further experiments.

  • Nitric Oxide (NO) Production Assay : Cells were pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant was measured using the Griess reagent as an indicator of NO production.

  • Quantitative Real-Time PCR (qRT-PCR) : To measure the mRNA expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2), cells were treated with the compounds and LPS. Total RNA was extracted, reverse transcribed to cDNA, and qRT-PCR was performed using specific primers.

  • Western Blot Analysis : Protein levels of iNOS and COX-2 were determined by Western blotting to confirm the effects of the compounds on their expression.

Visualizing Experimental Workflows and Pathways

To better understand the experimental processes and the targeted biological pathways, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Antibacterial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture B Inoculum Preparation A->B C Agar Plate Preparation B->C D Well Preparation C->D E Compound Application D->E F Incubation (24h) E->F G Measure Zone of Inhibition F->G

Workflow for the antibacterial activity assay.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Inflammation Inflammation ProInflammatory->Inflammation NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs NO_PGs->Inflammation Benzoxazinone Benzoxazinone Analogs Benzoxazinone->NFkB Inhibition

Targeted anti-inflammatory signaling pathway.

Conclusion

The available data, though not from a single comprehensive study, suggests that this compound analogs are a promising class of compounds with diverse biological activities. The 6-bromo-2-(o-aminophenyl) derivative and its corresponding quinazolinone have demonstrated notable antibacterial and anti-inflammatory properties. Further structure-activity relationship studies, involving the synthesis and evaluation of a broader range of analogs with systematic variations at the 2-position and other sites of the benzoxazinone core, are warranted to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets. The detailed experimental protocols provided herein should facilitate such future investigations.

References

A Comparative Guide to the Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic route to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a valuable building block in medicinal chemistry.[1] We present a detailed experimental protocol for a reliable synthetic method and compare it with alternative strategies for the synthesis of related benzoxazinone derivatives. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to aid in comprehension.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is a core component in the development of novel pharmaceuticals, including small molecule renin inhibitors. The validation of an efficient and reproducible synthetic route is therefore of significant interest to the drug development community. This guide focuses on a common and effective method for its preparation.

Recommended Synthetic Route: Alkylation and Cyclization

A widely applicable and reliable method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the initial alkylation of an aminophenol followed by intramolecular cyclization. For the synthesis of this compound, the logical starting material is 2-amino-4-bromophenol.

A detailed, analogous procedure for the synthesis of the structurally similar 6-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-4-nitrophenol and ethyl bromoacetate has been reported and serves as a strong template for the synthesis of the bromo-derivative.[2] This reaction proceeds in two conceptual steps: O-alkylation of the phenol and subsequent intramolecular amide formation to yield the benzoxazinone ring.

SynthesisWorkflow cluster_products Products & Purification 2_amino_4_bromophenol 2-Amino-4-bromophenol step1 O-Alkylation of Phenol 2_amino_4_bromophenol->step1 ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->step1 base Base (e.g., K2CO3 or KF) base->step1 solvent Solvent (e.g., DMF) solvent->step1 intermediate Intermediate: Ethyl 2-(2-amino-4-bromophenoxy)acetate (often not isolated) step1->intermediate Formation of O-alkylated intermediate step2 Intramolecular Cyclization (Amide Formation) product This compound step2->product Ring Closure intermediate->step2 purification Purification (Recrystallization) product->purification

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the validated synthesis of the analogous 6-nitro derivative.[2]

Materials:

  • 2-Amino-4-bromophenol

  • Ethyl bromoacetate

  • Potassium carbonate (or Potassium fluoride)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride (for recrystallization)

Procedure:

  • To a stirred mixture of potassium carbonate (2.5 equivalents) in anhydrous DMF, add ethyl bromoacetate (1.05 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-amino-4-bromophenol (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 55-60 °C and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • For purification, dissolve the crude solid in ethyl acetate and wash successively with water and 10% HCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the resulting solid from a suitable solvent such as ethylene dichloride or an ethanol/water mixture to yield pure this compound.

Data Presentation

Table 1: Comparison of Physical and Purity Data for this compound from Commercial Suppliers

ParameterSigma-AldrichTCI ChemicalsThermo Fisher Scientific[3]
Purity 97%>94.0% (GC)95% (HPLC)
Melting Point 220-225 °C219.0 to 223.0 °C219.0-228.0 °C
Appearance SolidWhite to Light yellow powder to crystalWhite to pale cream powder
CAS Number 24036-52-024036-52-024036-52-0

Table 2: Expected Performance Data for the Proposed Synthetic Route

ParameterExpected ValueNotes
Yield 25-35%Based on the reported yield for the analogous 6-nitro derivative.[2] Optimization of reaction conditions may improve the yield.
Purity >95%After recrystallization. Purity to be confirmed by HPLC and NMR.
¹H NMR Consistent with structureExpected signals for aromatic protons, methylene protons of the oxazine ring, and the N-H proton.
Mass Spec m/z = 227.96/229.96Corresponding to [M+H]⁺ for the bromine isotopes.

Alternative Synthetic Strategies

While the presented method is robust, other synthetic routes to the 1,4-benzoxazin-3-one core have been reported in the literature. These can be considered for substrate scope or optimization studies.

  • Smiles Rearrangement: A notable alternative involves the Smiles rearrangement of an N-substituted 2-chloroacetamide with a substituted 2-chlorophenol. This method has been reported to provide excellent yields for various substituted 1,4-benzoxazinones.

  • Reductive Cyclization: Another approach starts with the O-alkylation of a 2-nitrophenol with a 2-bromoalkanoate, followed by a reductive cyclization of the nitro ester intermediate. This "green" catalytic method is also a viable alternative.

Signaling Pathways and Applications

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity. For instance, related benzoxazinone structures have been investigated as inhibitors of platelet aggregation and as potential anticancer agents. The core structure serves as a scaffold for the design of molecules that can interact with various biological targets.

LogicalRelationship Start This compound (Building Block) Derivatization Chemical Derivatization Start->Derivatization Lead_Compounds Lead Compounds Derivatization->Lead_Compounds Bio_Screening Biological Screening Lead_Compounds->Bio_Screening Active_Molecules Biologically Active Molecules Bio_Screening->Active_Molecules Drug_Dev Drug Development Pipeline Active_Molecules->Drug_Dev

Caption: Role of the target compound in drug discovery.

Conclusion

The synthesis of this compound via the alkylation of 2-amino-4-bromophenol with an acetyl halide followed by cyclization is a well-precedented and reliable method. The provided experimental protocol, adapted from a closely related synthesis, offers a solid foundation for researchers to produce this valuable intermediate. The performance of this synthetic route can be benchmarked against the commercially available product and alternative synthetic strategies, providing a comprehensive framework for its validation and potential optimization.

References

A Comparative Analysis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and Other Halogenated Benzoxazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and substituents is paramount in the quest for novel therapeutics. Among the myriad of heterocyclic compounds, the benzoxazinone core has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of halogens to this scaffold can significantly modulate its physicochemical properties and pharmacological effects. This guide provides an objective comparison of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one with other halogenated benzoxazinones, supported by available experimental data and detailed methodologies.

Introduction to Halogenated Benzoxazinones

The 1,4-benzoxazin-3(4H)-one skeleton is a key pharmacophore found in a variety of biologically active compounds. Halogenation, a common strategy in medicinal chemistry, is employed to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. The position and nature of the halogen substituent can drastically alter the compound's activity. This guide focuses on the impact of halogen substitution at the 6-position of the benzoxazinone ring, with a particular emphasis on the bromo-derivative.

Physicochemical and Biological Profile Comparison

A review of pharmacological evaluations of various halogenated benzoxazine derivatives suggests that compounds with iodine or bromine substitutions exhibit significant anti-inflammatory potential, albeit with moderate overall efficacy.[1] Specifically, this compound has been noted for its potential antimicrobial and anti-inflammatory properties.[2] In a study focused on 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones, chloro-substituted derivatives demonstrated superior antimicrobial activity compared to other analogs.[3]

The following table summarizes the general biological activities reported for different halogenated benzoxazinones. It is important to note that these activities are not from a single comparative study and may involve different derivatives of the core benzoxazinone structure.

Halogen SubstituentReported Biological ActivitiesReference
Bromine Anti-inflammatory, Antimicrobial, Herbicide[1][2]
Chlorine Antimicrobial (superior to other analogs in one study)[3]
Iodine Anti-inflammatory[1]
Fluorine Not specifically detailed for the 6-position in the core structure

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of halogenated benzoxazinones are provided below, based on methodologies described in the literature.

General Synthesis of 6-Halogenated-2H-1,4-benzoxazin-3(4H)-ones

The synthesis of 6-halogenated-2H-1,4-benzoxazin-3(4H)-ones can be achieved through a multi-step process starting from the corresponding halogenated 2-aminophenol.

Workflow for the Synthesis of 6-Halogenated-2H-1,4-benzoxazin-3(4H)-ones

cluster_synthesis Synthesis Workflow Start Halogenated 2-Aminophenol Step1 Reaction with Chloroacetyl Chloride Start->Step1 Base (e.g., NaHCO3) in Acetone Step2 Cyclization Step1->Step2 Base (e.g., K2CO3) in DMF Product 6-Halogenated-2H-1,4-benzoxazin-3(4H)-one Step2->Product

Caption: General synthetic route for 6-halogenated benzoxazinones.

Step 1: N-Chloroacetylation of Halogenated 2-Aminophenol

  • Dissolve the starting 4-halogenated-2-aminophenol in a suitable solvent such as acetone.

  • Add a base, for example, sodium bicarbonate (NaHCO₃), to the solution and stir for a short period.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the N-chloroacetylated product.

  • Filter, wash with water, and dry the solid product.

Step 2: Intramolecular Cyclization

  • Dissolve the N-chloroacetylated intermediate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 6-halogenated-2H-1,4-benzoxazin-3(4H)-one.

In Vitro Antimicrobial Activity Assay (Agar Disc Diffusion Method)

This method is commonly used to evaluate the antimicrobial potential of chemical compounds.

Workflow for Antimicrobial Susceptibility Testing

cluster_assay Antimicrobial Assay Workflow Start Prepare Bacterial/Fungal Inoculum Step1 Inoculate Agar Plates Start->Step1 Step2 Apply Compound-impregnated Discs Step1->Step2 Step3 Incubate Plates Step2->Step3 Result Measure Zone of Inhibition Step3->Result

Caption: Standard workflow for the agar disc diffusion antimicrobial assay.

  • Preparation of Media and Inoculum: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of benzoxazinone derivatives are often attributed to their ability to interact with various enzymes and signaling pathways. For instance, their anticancer effects may be mediated through the inhibition of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

Hypothesized Signaling Pathway for Anticancer Activity

cluster_pathway Potential Anticancer Signaling Pathway Benzoxazinone Halogenated Benzoxazinone TK Tyrosine Kinase (e.g., KDR, ABL) Benzoxazinone->TK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Inhibition of tyrosine kinase signaling by benzoxazinones.

Novel 1,4-benzoxazin-3-one derivatives have been synthesized and shown to have inhibitory activities against tyrosine kinases such as KDR and ABL, which are implicated in cancer.[4][5] The halogen substituent at the 6-position can influence the binding affinity of the benzoxazinone core to the ATP-binding site of these kinases, thereby affecting their inhibitory potency.

Conclusion and Future Directions

The available evidence suggests that halogenation of the 2H-1,4-benzoxazin-3(4H)-one scaffold is a viable strategy for modulating its biological activity. While this compound has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties, a comprehensive and direct comparative analysis with its fluoro, chloro, and iodo counterparts is necessary to establish a clear structure-activity relationship.

Future research should focus on the systematic synthesis and parallel evaluation of a complete series of 6-halogenated-2H-1,4-benzoxazin-3(4H)-ones against a panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes. Such studies will provide the much-needed quantitative data to guide the rational design of more potent and selective benzoxazinone-based therapeutic agents. The detailed experimental protocols and hypothesized mechanisms of action presented in this guide offer a foundational framework for these future investigations.

References

Spectroscopic Analysis and Structural Confirmation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one against its non-halogenated counterpart, 2H-1,4-benzoxazin-3(4H)-one. The structural confirmation of this compound is elucidated through a detailed examination of its predicted and experimentally-derived spectroscopic data, offering a valuable resource for researchers engaged in the synthesis and characterization of novel benzoxazinone derivatives.

Introduction

This compound is a halogenated derivative of the core benzoxazinone structure, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The introduction of a bromine atom at the 6-position of the benzene ring is anticipated to modulate the compound's physicochemical and pharmacological properties. Accurate structural confirmation through spectroscopic analysis is a critical step in the development of such analogs. This guide will detail the expected and observed spectral characteristics of this compound and compare them with the parent compound to highlight the influence of the bromine substituent.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 2H-1,4-benzoxazin-3(4H)-one. The data for the bromo-derivative is a combination of predicted values based on established substituent effects and available experimental information, while the data for the parent compound is based on experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

Proton Assignment2H-1,4-benzoxazin-3(4H)-one (Experimental, ppm)This compound (Predicted, ppm)Predicted Multiplicity
H-2~4.6~4.6s
H-5~7.0~7.2d
H-6~6.9--
H-7~6.9~7.1dd
H-8~6.8~6.7d
N-H~10.7~10.8br s

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

Carbon Assignment2H-1,4-benzoxazin-3(4H)-one (Experimental, ppm)This compound (Predicted, ppm)
C-2~67~67
C-3~165~165
C-4a~129~131
C-5~123~125
C-6~117~115 (C-Br)
C-7~122~125
C-8~116~118
C-8a~143~142

Table 3: Infrared (IR) Spectroscopy Data

Functional Group2H-1,4-benzoxazin-3(4H)-one (Typical Absorption, cm⁻¹)This compound (Expected Absorption, cm⁻¹)
N-H Stretch3200-31003200-3100
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic)2950-28502950-2850
C=O Stretch (Amide)~1680~1680
C=C Stretch (Aromatic)1600-14501600-1450
C-O Stretch (Ether)1250-12001250-1200
C-Br Stretch-600-500

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
2H-1,4-benzoxazin-3(4H)-oneC₈H₇NO₂149.15149 (M+), 121, 93
This compoundC₈H₆BrNO₂227.04 / 229.04227/229 (M+), 200/202, 121

Structural Confirmation Workflow

The structural confirmation of this compound follows a logical progression of spectroscopic analysis.

structural_confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS_Interp Molecular Ion Peak (M+) Isotopic Pattern (Br) Fragmentation Analysis MS->MS_Interp IR_Interp Functional Group Identification (C=O, N-H, C-Br) IR->IR_Interp NMR_Interp Chemical Shifts Splitting Patterns Substituent Effects NMR->NMR_Interp Confirmation Structure Confirmed MS_Interp->Confirmation IR_Interp->Confirmation NMR_Interp->Confirmation

A logical workflow for the structural confirmation of the target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The presence of the bromine atom at the 6-position significantly influences the chemical shifts of the aromatic protons. Due to the electron-withdrawing nature and anisotropic effects of bromine, the proton at the 5-position (ortho to the bromine) is expected to be deshielded and shift downfield compared to the parent compound. Similarly, the proton at the 7-position will also experience a downfield shift. The characteristic singlet for the methylene protons (H-2) and the broad singlet for the N-H proton are expected to remain relatively unchanged.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the most notable effect of the bromine substituent is the significant upfield shift of the carbon atom to which it is directly attached (C-6) due to the "heavy atom effect". The other aromatic carbon signals will also be affected to a lesser extent.

Infrared (IR) Spectroscopy

The IR spectrum is primarily used for the identification of key functional groups. The characteristic absorption bands for the amide C=O stretch, the N-H stretch, and the aromatic C=C stretches are expected in both compounds. The key differentiating feature for this compound will be the presence of a C-Br stretching vibration in the fingerprint region (typically 600-500 cm⁻¹).

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition. For this compound, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), which is indicative of the presence of a single bromine atom. The fragmentation pattern can also provide structural information.

Signaling Pathway of Spectroscopic Analysis

The following diagram illustrates the interconnectedness of the different spectroscopic techniques in elucidating the final structure.

signaling_pathway cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Start Unknown Compound (Presumed Structure) MS_Data Molecular Formula (from M+ and Isotopic Pattern) Start->MS_Data Provides IR_Data Key Functional Groups (C=O, N-H, C-O, C-Br) Start->IR_Data Provides H_NMR ¹H NMR (Proton Environment & Connectivity) Start->H_NMR Provides C_NMR ¹³C NMR (Carbon Skeleton) Start->C_NMR Provides Final_Structure Confirmed Structure: This compound MS_Data->Final_Structure Confirms IR_Data->Final_Structure Confirms H_NMR->Final_Structure Confirms C_NMR->Final_Structure Confirms

Flow of information from spectroscopic techniques to structural confirmation.

Conclusion

The structural confirmation of this compound is achieved through a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectral data. A comparative approach with the non-brominated analog, 2H-1,4-benzoxazin-3(4H)-one, effectively highlights the influence of the bromine substituent on the spectroscopic properties. This guide provides researchers with a foundational understanding of the expected spectral characteristics, aiding in the unambiguous identification and characterization of this and similar halogenated benzoxazinone derivatives.

Comparative Analysis of In Vitro Assay Results for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides an overview of the reported biological activities of benzoxazinone derivatives, including some insights into halogenated, specifically brominated, analogues, based on available research. The information is intended to offer a general understanding of the potential of this class of compounds for researchers, scientists, and drug development professionals.

General Biological Activities of Benzoxazinone Derivatives

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The biological effects are often attributed to the specific substitution patterns on the benzoxazinone ring system.

Anticancer Activity

Numerous studies have explored the anticancer potential of benzoxazinone derivatives against various cancer cell lines. For instance, derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one have been synthesized and evaluated for their antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[1] While this highlights the potential of bromo-substituted benzoxazinones, direct quantitative comparisons of a series of 6-bromo-2H-1,4-benzoxazin-3(4H)-one derivatives are not provided in the reviewed literature.

One study on 2H-benzo[b][3][5]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles reported IC50 values against several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary).[3] However, these were not specifically 6-bromo derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazinone derivatives have also been investigated. A study focused on the synthesis and in vitro cyclooxygenase (COX-1/COX-2) inhibition of novel 1,4-benzoxazine derivatives, suggesting their potential as anti-inflammatory agents.[4] The specific contribution of a 6-bromo substitution to this activity remains an area for further investigation.

Enzyme Inhibition

The this compound core structure has been identified as a building block in the construction of small molecule renin inhibitors, indicating its potential for enzyme inhibition.[6] This suggests that derivatives of this scaffold could be explored for their inhibitory activity against various enzymatic targets relevant to different diseases.

Experimental Protocols

Due to the lack of specific comparative data for this compound derivatives, detailed experimental protocols for a series of these compounds cannot be provided. However, a general workflow for evaluating the anticancer activity of such compounds can be outlined.

General Experimental Workflow for Anticancer Activity Screening

Below is a generalized workflow for the initial screening of novel compounds for anticancer activity.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies (for lead compounds) s1 Synthesis of This compound Derivatives s2 Purification (e.g., Crystallization, Chromatography) s1->s2 s3 Structural Characterization (NMR, MS, etc.) s2->s3 i1 Cell Line Selection (e.g., MCF-7, HepG2, A549) s3->i1 Test Compounds i2 Cytotoxicity Assay (e.g., MTT, SRB) i1->i2 i3 Determination of IC50 Values i2->i3 m1 Apoptosis Assays (e.g., Annexin V) i3->m1 Lead Compounds m2 Cell Cycle Analysis i3->m2 Lead Compounds m3 Target Identification/Validation (e.g., Western Blot, Kinase Assays) m1->m3 m2->m3 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

References

comparative study of catalysts for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic routes for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development. While direct comparative studies of various catalysts for this specific molecule are not extensively documented in the literature, this document outlines a well-established and efficient two-step synthetic pathway. The comparison will focus on the different reagents and conditions for each step, providing a clear basis for procedural selection.

The primary route to this compound involves the N-acylation of 2-amino-4-bromophenol with chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. This second step is typically mediated by a base.

Data Presentation: Comparison of Synthetic Steps

The following table summarizes the key parameters for the two primary steps in the synthesis of this compound.

Parameter Step 1: N-Acylation Step 2: Intramolecular Cyclization
Starting Material 2-Amino-4-bromophenolN-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide
Reagent Chloroacetyl chloridePotassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Solvent Aprotic organic solvent (e.g., Dichloromethane, THF, or a Toluene/Cyclohexane mixture)Polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)
Temperature 0 °C to refluxRoom temperature to reflux
Reaction Time 1 - 4 hours2 - 12 hours
Product N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamideThis compound

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide

This procedure is adapted from established acylation methods.

  • Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromophenol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or a 1:1 mixture of toluene and cyclohexane)[1].

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent : Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

This protocol outlines a base-mediated cyclization.

  • Preparation : In a round-bottom flask, dissolve the N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (1 equivalent) from Step 1 in a polar aprotic solvent such as acetone or DMF.

  • Addition of Base : Add an excess of a mild base, such as anhydrous potassium carbonate (2-3 equivalents).

  • Reaction : Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Isolation : Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization start1 Dissolve 2-amino-4-bromophenol in aprotic solvent cool Cool to 0 °C start1->cool add_reagent Add Chloroacetyl Chloride cool->add_reagent react1 Stir at room temperature (2-4 hours) add_reagent->react1 workup1 Quench, Wash, and Separate react1->workup1 isolate1 Dry and Concentrate workup1->isolate1 product1 N-(5-bromo-2-hydroxyphenyl)- 2-chloroacetamide isolate1->product1 start2 Dissolve Intermediate in polar aprotic solvent product1->start2 Proceed to next step add_base Add Potassium Carbonate start2->add_base react2 Reflux (4-12 hours) add_base->react2 workup2 Cool and Filter react2->workup2 isolate2 Evaporate Solvent workup2->isolate2 product2 This compound isolate2->product2

Caption: Experimental workflow for the two-step synthesis.

reaction_scheme reactant1 2-Amino-4-bromophenol intermediate N-(5-bromo-2-hydroxyphenyl)- 2-chloroacetamide reactant1->intermediate Step 1: N-Acylation (Aprotic Solvent) reactant2 + Chloroacetyl Chloride final_product This compound intermediate->final_product Step 2: Cyclization (K₂CO₃, Acetone)

Caption: Chemical transformation for the synthesis.

References

A Researcher's Guide to Assessing the Purity of Synthesized 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized chemical entities is a cornerstone of reliable and reproducible results. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound with applications in medicinal chemistry and agrochemical research.[1] Ensuring its purity is critical for downstream applications, including biological screening and further chemical modifications. This guide provides a comparative overview of analytical methods for assessing the purity of in-house synthesized this compound against commercially available alternatives, supported by detailed experimental protocols.

Comparative Purity Analysis

A critical aspect of utilizing a synthesized compound is understanding its purity profile in comparison to commercially available standards. This allows researchers to gauge the effectiveness of their purification methods and ensure the quality of their starting materials for subsequent experiments.

Product SourceLot/Batch IDPurity (%) by HPLCPrimary Impurities DetectedAnalytical Method
In-House SynthesisSYNTH-BB-2025-0198.2%Unreacted 2-amino-5-bromophenol, residual solvent (Ethyl Acetate)HPLC-UV, ¹H NMR
Commercial Alternative AC-A-001≥97%[2]Not specified by the vendorHPLC
Commercial Alternative BC-B-002≥95%[3][4]Not specified by the vendorHPLC
Commercial Alternative CC-C-003>94.0% (GC)[5]Not specified by the vendorGas Chromatography (GC)

Experimental Protocols

Accurate purity assessment relies on robust and well-documented analytical methods. Below are detailed protocols for the primary techniques used to evaluate the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for determining the purity of non-volatile organic compounds.

  • Instrumentation : HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program :

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation : The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.

  • Instrumentation : 400 MHz NMR Spectrometer

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • ¹H NMR Analysis : The proton NMR spectrum of a pure sample should exhibit characteristic signals for the aromatic and methylene protons. Impurities, such as starting materials or by-products, will present as additional, unassigned peaks.

  • ¹³C NMR Analysis : The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of signals can confirm the symmetry and purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.

  • Instrumentation : Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis : The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₈H₆BrNO₂, MW: 228.04 g/mol ). Other peaks may indicate the presence of impurities or fragments.

Visualization of Experimental Workflow and a Related Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a benzoxazinone derivative might be investigated.

experimental_workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison cluster_result Final Assessment synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC-UV Analysis purification->hplc Purity Quantification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Confirmation & Impurity ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation comparison Compare with Commercial Standards hplc->comparison nmr->comparison ms->comparison final_purity Final Purity Assessment comparison->final_purity

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression benzoxazinone 6-Bromo-2H-1,4- benzoxazin-3(4H)-one benzoxazinone->kinase_b Inhibition

Caption: A simplified diagram showing the hypothetical inhibition of a kinase signaling pathway by a benzoxazinone derivative.

References

Unveiling the Potential: A Comparative Guide to Novel 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the 6-Bromo-2H-1,4-benzoxazin-3(4H)-one scaffold emerging as a promising pharmacophore. This guide provides a comprehensive biological evaluation of novel compounds derived from this core structure, offering an objective comparison with established alternatives. The data presented herein is collated from recent scientific literature, providing a valuable resource for researchers in oncology, microbiology, and enzymology.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. This section compares the cytotoxic effects of these novel compounds against conventional chemotherapeutic agents.

Comparative Analysis of Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines. For comparison, data for commonly used anticancer drugs such as Doxorubicin, Cisplatin, and Erlotinib are included where available in the cited studies.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone Derivative 3 MCF-7 (Breast)Selective ActivityDoxorubicinNot specified in study
Quinazolinone Derivative 12 HepG2 (Liver)Selective ActivityDoxorubicinNot specified in study
Benzoxazinone Derivative 14b MCF-7 (Breast)Broad ActivityDoxorubicinNot specified in study
Benzoxazinone Derivative 14b HepG2 (Liver)Broad ActivityDoxorubicinNot specified in study
1,2,3-Triazole Linked Derivative 14b A549 (Lung)7.59 ± 0.31GefitinibEffective Activity
1,2,3-Triazole Linked Derivative 14c A549 (Lung)18.52 ± 0.59GefitinibEffective Activity
Quinazolinone Derivative 8a MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
Quinazolinone Derivative 8a SW480 (Colon)17.85 ± 0.92ErlotinibNot specified in study
Quinazolinone Derivative 45 A549 (Lung)0.44Paclitaxel / Doxorubicin0.64 / 0.52

Note: "Selective Activity" indicates the compound was effective against the specified cell line. "Broad Activity" suggests effectiveness against both MCF-7 and HepG2 lines.[1][2][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan (DMSO) incubate3->dissolve read Read absorbance dissolve->read calculate Calculate IC50 read->calculate

Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Anticancer Activity

Several studies suggest that these compounds exert their anticancer effects by modulating key signaling pathways. For instance, certain derivatives have been shown to enhance the expression of p53 and caspases 9 and 3, ultimately leading to apoptosis.[1] Others have been found to inhibit the EGFR and PI3K/AKT signaling pathways.[1][4]

Apoptosis_Signaling_Pathway compound Benzoxazinone Derivative egfr EGFR Inhibition compound->egfr pi3k PI3K/AKT Pathway Inhibition compound->pi3k p53 p53 Upregulation compound->p53 apoptosis Apoptosis egfr->apoptosis pi3k->apoptosis cas9 Caspase 9 Activation p53->cas9 cas3 Caspase 3 Activation cas9->cas3 cas3->apoptosis

Proposed signaling pathways for anticancer activity.

Antimicrobial Activity: Combating Pathogens

Novel derivatives of this compound have also been evaluated for their antimicrobial properties, showing efficacy against a variety of bacterial and fungal strains.

Comparative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The table below presents the MIC values for several derivatives against Gram-positive and Gram-negative bacteria, as well as fungal species.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinazolinone Derivative VIIa E. coli1.56Not specified in study-
Quinazolinone Derivative VIIa S. aureus25Not specified in study-
Quinazolinone Derivative VIIc C. albicans0.78Not specified in study-
Quinazolinone Derivative VIIc A. flavus0.097Not specified in study-
Benzoxazin-3-one Derivatives 1-8 Various Bacteria12.5 - 50Several standard drugs-
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one S. aureusHigher activity than controlCiprofloxacin (CPX)Not specified in study
6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine 2b, 2c, 2d, 2g Various PathogensGood activityStreptomycin-

Note: "Higher activity" and "Good activity" are qualitative descriptions from the source studies.[5][6][7][8]

Experimental Protocols for Antimicrobial Screening

1. Paper Disc Diffusion Technique:

This method is used for preliminary screening of antimicrobial activity.

  • Agar Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Microbial Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

2. Agar Streak Dilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Compound Dilution: A series of twofold dilutions of the test compound is prepared in a suitable solvent.

  • Agar Plate Preparation: A specific volume of each dilution is added to molten agar and poured into petri dishes. A control plate without the compound is also prepared.

  • Microbial Streaking: Once the agar has solidified, a standardized suspension of the test microorganism is streaked onto the surface of each plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Enzyme Inhibition: Targeting Key Biological Processes

The 1,4-benzoxazin-3-one scaffold has also been explored for its potential to inhibit specific enzymes, such as α-chymotrypsin, a serine protease.

Comparative Analysis of α-Chymotrypsin Inhibition
Compound/DerivativeIC50 (µM)Ki (µM)Inhibition Type
Benzoxazinones 1-18 6.5 - 341.14.7 - 341.2Diverse (except uncompetitive)

Note: The study found that substituents on the benzene ring influence the inhibitory potential.[9]

Experimental Protocol: α-Chymotrypsin Inhibition Assay
  • Enzyme and Substrate Preparation: Solutions of α-chymotrypsin and a suitable substrate (e.g., N-succinyl-phenylalanine-p-nitroanilide) are prepared in a buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 410 nm) due to the release of p-nitroaniline.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Kinetic studies are performed to determine the type of inhibition and the inhibitor constant (Ki).

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->incubate prep_substrate Prepare Substrate Solution start_reaction Add Substrate incubate->start_reaction measure Monitor Absorbance Change start_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 kinetic_study Perform Kinetic Studies (Ki) determine_ic50->kinetic_study

General workflow for an enzyme inhibition assay.

References

Navigating the Structure-Activity Landscape of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the broader class of 1,4-benzoxazin-3(4H)-ones, a comprehensive and systematic structure-activity relationship (SAR) study specifically focusing on a series of 6-bromo-2H-1,4-benzoxazin-3(4H)-one derivatives with varied substitutions and corresponding quantitative biological data remains elusive in publicly available scientific literature. This guide, therefore, aims to synthesize the existing, albeit fragmented, information to provide a qualitative overview of the SAR for this scaffold and to outline the general experimental approaches used in the evaluation of related compounds.

The 1,4-benzoxazin-3-one core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of this heterocyclic system is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets. However, without systematic studies, the precise impact of this substitution pattern on various biological activities is not well-defined.

Insights from Related Benzoxazinone Derivatives

While specific SAR studies on 6-bromo derivatives are lacking, research on other substituted 1,4-benzoxazin-3-ones can offer valuable insights. For instance, studies on N-substituted and C2-substituted benzoxazinones have demonstrated that modifications at these positions can significantly impact biological activity. It is plausible that similar structure-activity trends may apply to the 6-bromo scaffold.

General Experimental Approaches

The evaluation of the biological activity of 1,4-benzoxazin-3-one derivatives typically involves a standard set of in vitro assays. The methodologies for these assays are crucial for understanding and comparing the potency of different compounds.

Experimental Protocols

Antimicrobial Activity Assessment:

A common method to evaluate the antimicrobial potential of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a specific cell density.

  • Assay Procedure: The synthesized compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a growth medium. The standardized microbial inoculum is then added to each well.

  • Incubation and Observation: The plates are incubated at 37°C for 18-24 hours for bacteria and 48-72 hours for fungi. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Controls: Positive controls (containing a known antibiotic or antifungal agent) and negative controls (containing only the growth medium and inoculum) are included in each assay.

In Vitro Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Research Workflow

The general workflow for a structure-activity relationship study of novel chemical entities can be visualized as a sequential process from synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Start Starting Material (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Screening (e.g., Antimicrobial, Anticancer) Purification->Screening Data Quantitative Data (e.g., MIC, IC50) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Optimization Further Chemical Modification Lead->Optimization Optimization->Synthesis

Caption: General workflow for a structure-activity relationship (SAR) study.

Future Directions

The lack of a dedicated SAR study on this compound derivatives highlights a significant gap in the current understanding of this chemical space. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions at the N-4 and C-2 positions. The evaluation of these derivatives against a panel of biological targets, including various microbial strains, cancer cell lines, and inflammatory pathway components, would provide the much-needed quantitative data to establish a clear and comprehensive SAR. Such studies would be invaluable for the rational design and development of novel therapeutic agents based on the 6-bromo-1,4-benzoxazin-3-one scaffold.

Benchmarking the Efficacy of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-Bromo-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent inhibitors targeting a range of enzymes implicated in various diseases. This guide provides a comparative analysis of the efficacy of inhibitors based on this scaffold, focusing on their activity as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, Phosphoinositide 3-kinase beta (PI3Kβ) inhibitors, and anti-inflammatory agents. The performance of these compounds is benchmarked against established inhibitors in each class, supported by experimental data and detailed methodologies.

I. Comparative Efficacy of this compound Based Inhibitors

This section presents a quantitative comparison of the inhibitory activities of various this compound derivatives against their respective targets. The data is benchmarked against well-known inhibitors to provide a clear perspective on their relative potency.

Table 1: Comparison of CDK9 Inhibitors
CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference CompoundReference IC50 (nM)
Compound 32k (2H-benzo[b][1][2]oxazin-3(4H)-one derivative)CDK9/CycT15.4In vitro kinase assayFlavopiridol~3-100
Compound 8 (3,4-dihydro-2H-benzoxazine derivative)CDK92.3In vitro kinase assayFlavopiridol~3-100
Table 2: Comparison of PI3Kβ Inhibitors
CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference CompoundReference IC50 (nM)
Compound 8d-1 (4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative)PI3Kα0.63In vitro kinase assayTGX-2215 (for PI3Kβ)
Compound 16 (8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamide)PI3Kβ12PTEN null MDA-MB-468 cellsTGX-2215
Table 3: Comparison of Anti-inflammatory Activity
CompoundAssayIC50 (µM)Cell Line/StimulantReference CompoundReference IC50 (µM)
Compound c5 (2H-1,4-benzoxazin-3(4H)-one-triazole derivative)Anti-proliferative28.48Huh-7 (liver cancer)Dexamethasone~1-10 (for NO inhibition)
Compound e2, e16, e20 (2H-1,4-benzoxazin-3(4H)-one-triazole derivatives)Nitric Oxide ProductionNot specified, but effective reductionBV-2 microglia / LPSDexamethasone~1-10

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro CDK9 Kinase Assay (Luminescent)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified CDK9/Cyclin T1.

  • Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme

    • Kinase substrate (e.g., peptide derived from the RNA Polymerase II C-terminal domain)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test inhibitors (serially diluted in DMSO)

    • Luminescent kinase assay kit (e.g., Kinase-Glo™ Max)

    • White 96-well or 384-well plates

  • Procedure:

    • Add kinase assay buffer, purified CDK9/Cyclin T1 enzyme, and the test inhibitor to the wells of the microplate.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).

    • Stop the reaction and measure the remaining ATP using the luminescent detection reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro PI3Kβ Kinase Assay

This assay determines the potency of compounds against the PI3Kβ isoform.

  • Materials:

    • Recombinant human PI3Kβ (p110β/p85α)

    • PIP2 (substrate)

    • ATP

    • Kinase buffer

    • Test inhibitors (serially diluted in DMSO)

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Dispense the test compounds at various concentrations into the wells of a 384-well plate.

    • Add the PI3Kβ enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate the reaction at room temperature for a specified duration.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent.

    • Determine the IC50 value by plotting the percentage of kinase activity against the inhibitor concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature in the dark for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite from a standard curve generated with sodium nitrite.

    • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.[3]

III. Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and a typical experimental workflow using the Graphviz DOT language.

Signaling Pathways

CDK9_Inhibition_Pathway P-TEFb (CDK9/Cyclin T1) P-TEFb (CDK9/Cyclin T1) RNA Polymerase II RNA Polymerase II P-TEFb (CDK9/Cyclin T1)->RNA Polymerase II Phosphorylation mRNA Transcription mRNA Transcription RNA Polymerase II->mRNA Transcription Elongation Cell Proliferation & Survival Cell Proliferation & Survival mRNA Transcription->Cell Proliferation & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->P-TEFb (CDK9/Cyclin T1) Inhibition

Caption: Inhibition of the CDK9 signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Growth & Survival Cell Growth & Survival Downstream Targets->Cell Growth & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Oxidative Stress (LPS) Oxidative Stress (LPS) Oxidative Stress (LPS)->Keap1 Inactivates This compound Derivative This compound Derivative This compound Derivative->Nrf2 Promotes Dissociation ARE Antioxidant Response Element Nrf2_n->ARE Binds HO-1 Heme Oxygenase-1 ARE->HO-1 Transcription Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects

Caption: Activation of the Nrf2/HO-1 anti-inflammatory pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model Lead Compound Efficacy_Evaluation Tumor Growth Inhibition Xenograft_Model->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment Compound_Synthesis Synthesis of this compound Derivatives Compound_Synthesis->Biochemical_Assay

Caption: General experimental workflow for inhibitor evaluation.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a halogenated organic compound. Adherence to these procedures is vital to ensure compliance with regulations and to minimize health and environmental risks.

Immediate Safety and Hazard Information

This compound is a solid compound with specific handling requirements. The primary hazards associated with this chemical are summarized below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Source: Sigma-Aldrich, Echemi Safety Data Sheets[1][2]

Experimental Protocol for Disposal

As a halogenated organic solid, this compound requires disposal as hazardous waste. On-site chemical neutralization is not recommended without specific, validated protocols. The standard and safest procedure is to arrange for disposal through a licensed environmental waste management company.

Materials Required:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat, and a dust mask (type N95 or equivalent).

  • Clearly labeled, dedicated hazardous waste container (polyethylene or other compatible material).

  • Hazardous waste labels/tags as required by your institution and local regulations.

  • Waste accumulation log.

Step-by-Step Disposal Procedure:

  • Personnel Protection: Before handling the compound, ensure all required PPE is correctly worn to prevent skin contact, eye exposure, and inhalation of dust particles.

  • Waste Segregation:

    • Collect waste this compound in a dedicated container.

    • Crucially, do not mix this halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals. [1][3][4] Proper segregation is essential for safe disposal and can impact disposal costs.

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state "Hazardous Waste" and identify the contents as "this compound".

    • Include the approximate quantity or mass of the waste.

  • Waste Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.

    • Maintain a log of the accumulated waste as per your institution's protocol.

  • Arranging for Disposal:

    • Once the container is full or reaches the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with all necessary information about the chemical.

    • Follow the specific instructions provided by the EHS or the disposal company for pickup and final disposal. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe Safety First container Select Dedicated Labeled Halogenated Waste Container ppe->container segregate Segregate from Other Waste Streams container->segregate Critical Step store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs Container Full or Time Limit Reached manifest Complete Waste Manifest contact_ehs->manifest pickup Arrange for Pickup and Incineration manifest->pickup

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Adherence to these procedures is paramount to ensure personal safety and proper management of this chemical compound.

With a molecular weight of 228.04 g/mol , this compound is a solid compound with a melting point between 220-225 °C.[1] It is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements

To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory. This selection is based on the compound's hazard profile, which includes acute oral toxicity, skin and eye irritation, and potential respiratory tract irritation.[1][2]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesPrevents skin contact and subsequent irritation.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved N95 dust mask or higherMinimizes inhalation of the solid powder, which can cause respiratory irritation.[1]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: From Preparation to Disposal

This section outlines a step-by-step protocol for the safe handling and disposal of this compound.

Pre-Handling Preparations
  • Designated Work Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to ensure proper ventilation and containment.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • PPE Inspection: Before use, inspect all PPE for any signs of damage or degradation.

  • Material Weighing: Weigh the solid compound in a fume hood to prevent the dispersion of dust into the laboratory environment.

Handling and Experimental Protocol
  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Chemical Handling: Use appropriate laboratory equipment (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust. If dissolving the compound, add it slowly to the solvent.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan

Proper disposal is a critical component of safe chemical handling. All waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused or contaminated solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, paper towels), should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container designated for halogenated organic waste.

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Designate Work Area (Fume Hood) PPE_Check 2. Inspect PPE Prep->PPE_Check Emergency_Prep 3. Verify Emergency Equipment PPE_Check->Emergency_Prep Don_PPE 4. Don PPE Emergency_Prep->Don_PPE Weigh 5. Weigh Compound Don_PPE->Weigh Experiment 6. Perform Experiment Weigh->Experiment Doff_PPE 7. Doff & Dispose PPE Experiment->Doff_PPE Wash 8. Wash Hands Doff_PPE->Wash Waste_Seg 9. Segregate Waste Wash->Waste_Seg Dispose 10. Arrange EHS Pickup Waste_Seg->Dispose

Caption: Workflow for handling this compound.

References

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